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Octahydropyrrolo[3,4-b][1,4]oxazine Documentation Hub

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  • Product: Octahydropyrrolo[3,4-b][1,4]oxazine
  • CAS: 128740-00-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of Octahydropyrrolo[3,4-b][1,4]oxazine Scaffolds: A Comprehensive Crystallographic Guide

Executive Summary The bicyclic scaffold octahydropyrrolo[3,4-b][1,4]oxazine (also referred to as hexahydropyrrolo[3,4-b][1,4]oxazine) represents a highly valuable, conformationally restricted building block in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold octahydropyrrolo[3,4-b][1,4]oxazine (also referred to as hexahydropyrrolo[3,4-b][1,4]oxazine) represents a highly valuable, conformationally restricted building block in modern medicinal chemistry[1]. Frequently utilized in the development of kinase and Ras inhibitors[2], the pharmacological efficacy of these molecules is intrinsically tied to the absolute configuration of their chiral bridgehead carbons (C4a and C7a). Because standard 1D and 2D NMR techniques often struggle to unambiguously assign absolute stereochemistry in rigid, non-derivatized bicyclic systems, small-molecule X-ray crystallography remains the gold-standard analytical technique[3].

This whitepaper provides an authoritative, step-by-step methodological framework for the crystallization, X-ray diffraction data collection, and structural refinement of octahydropyrrolo[3,4-b][1,4]oxazine derivatives.

Chemical Context & System Design

The free base of octahydropyrrolo[3,4-b][1,4]oxazine is typically an oil or a highly hygroscopic low-melting solid, rendering it unsuitable for direct crystallographic analysis. To establish a self-validating structural workflow, researchers must first convert the scaffold into a highly crystalline derivative.

Strategic Derivatization:

  • Boc-Protection: The synthesis of tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (CAS: 1360364-21-1 or 138027-02-8) introduces a bulky, rigidifying group that significantly enhances the crystallization propensity of the molecule[4][5].

  • Salt Formation: Alternatively, forming a dihydrochloride salt neutralizes the basic amines, facilitating robust intermolecular hydrogen bonding networks (N–H···Cl) that drive the formation of highly ordered crystal lattices.

G N1 Sample Preparation & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Diffraction Data Collection (100 K) N2->N3 N4 Data Reduction & Integration N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Structure Refinement (SHELXL / OLEX2) N5->N6 N7 Validation & CIF Generation N6->N7

Figure 1: End-to-end workflow for small molecule X-ray crystallography and structure refinement.

Experimental Protocols

Single Crystal Growth via Vapor Diffusion

To achieve the high-quality single crystals required for diffraction, the vapor diffusion method is highly recommended[6].

  • Causality: Slow diffusion of a volatile antisolvent into the mother liquor gradually lowers the solubility of the target compound. This controlled supersaturation minimizes spontaneous nucleation sites, promoting the growth of large, defect-free single crystals rather than microcrystalline powders[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10–15 mg of the purified Boc-protected octahydropyrrolo[3,4-b][1,4]oxazine in 0.5 mL of a good solvent (e.g., Ethyl Acetate or Dichloromethane) in a small inner vial (1-dram).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particulates, which act as unwanted nucleation seeds.

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial (20 mL) containing 3–4 mL of a volatile antisolvent (e.g., Hexane or Pentane).

  • Sealing and Equilibration: Tightly cap the outer vial. Store the setup in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 14 days.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least two dimensions) have formed, harvest them immediately into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss and lattice degradation.

X-ray Diffraction Data Collection

Step-by-Step Methodology:

  • Mounting: Select a single, optically clear crystal under a polarized light microscope. Mount the crystal onto a MiTeGen micromount using the Paratone-N oil.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer head, bathing it in a continuous 100 K nitrogen gas stream.

    • Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (the Debye-Waller factor). This preserves high-angle diffraction intensities, increases the signal-to-noise ratio, and mitigates X-ray-induced free radical damage to the organic crystal lattice[7][8].

  • Radiation Selection: For the absolute configuration of a light-atom molecule (containing only C, H, N, O), utilize a Copper microfocus source (Cu Kα, λ = 1.54178 Å) rather than Molybdenum.

    • Causality: The anomalous scattering signal ( f′′ ) for oxygen and nitrogen is significantly stronger at the Cu Kα wavelength, allowing for a statistically reliable calculation of the Flack parameter[3][9].

  • Collection Strategy: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Config C1 Target: Absolute Configuration of Chiral Centers (4a, 7a) C2 Heavy Atoms Present? (e.g., Br, Cl, S) C1->C2 C3 Use Mo Kα Radiation (λ = 0.71073 Å) C2->C3 Yes C4 Use Cu Kα Radiation (λ = 1.54184 Å) C2->C4 No (Light atoms only) C5 Refine Flack Parameter (x ≈ 0 indicates correct enantiomer) C3->C5 C4->C5

Figure 2: Decision matrix for selecting X-ray radiation to determine absolute stereochemistry.

Structure Solution and Refinement

Data integration and multiscan absorption corrections are performed using the diffractometer's native software suite (e.g., APEX4). The structure is then solved and refined using the SHELX suite within the OLEX2 graphical user interface[10][11].

  • Structure Solution: Use SHELXT for intrinsic phasing. This algorithm rapidly locates the heavy atoms (C, N, O) and assigns the correct space group based on systematic absences[9][11].

  • Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[9][12].

    • Self-Validating Check: Monitor the R1​ and wR2​ values. A sudden drop in R1​ upon anisotropic refinement of non-hydrogen atoms confirms correct atom type assignment.

  • Hydrogen Atom Treatment: Place hydrogen atoms in geometrically calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH/CH2, and 1.5Ueq​(C) for methyl groups).

    • Causality: Free refinement of hydrogen atoms in standard resolution data often leads to distorted C–H bond lengths due to the displacement of the electron density cloud toward the carbon atom. The riding model prevents overparameterization while maintaining ideal molecular geometry[9][12].

  • Absolute Structure Validation: Evaluate the Flack parameter ( x ). A value of x=0.00±0.05 confirms the absolute stereochemistry of the (4aR, 7aS) or (4aS, 7aR) enantiomer, whereas x≈1 indicates the model must be inverted.

Quantitative Data Presentation

Below is a representative summary of crystallographic data expected for a high-quality single crystal of tert-butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate[4][5].

ParameterValue / Specification
Empirical Formula C₁₁H₂₀N₂O₃
Formula Weight 228.29 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, Enantiopure)
Unit Cell Dimensions a=6.12 Å, b=10.45 Å, c=18.76 Å α=β=γ=90∘
Volume 1199.8 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.264 g/cm³
Absorption Coefficient ( μ ) 0.78 mm⁻¹
Reflections Collected / Unique 12,450 / 2,310[ Rint​=0.031 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.034 , wR2​=0.089
Flack Parameter ( x ) 0.02(4)

Note: The exceptionally low Rint​ value (0.031) and a Flack parameter near zero with a small standard uncertainty self-validate the structural integrity and the absolute configuration assignment.

Conclusion

The rigorous application of small-molecule X-ray crystallography to octahydropyrrolo[3,4-b][1,4]oxazine scaffolds ensures the unambiguous determination of absolute stereochemistry—a critical requirement for downstream pharmaceutical development. By strictly adhering to cryocooling protocols, utilizing Cu Kα radiation for light-atom anomalous dispersion, and employing robust SHELXL/OLEX2 refinement strategies, researchers can achieve publication-grade, self-validating structural models.

References

  • Sigma-Aldrich. "(4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine". sigmaaldrich.com. 4

  • Guidechem. "Pyrrolo[3,4-b]-1,4-oxazine, octahydro-4-methyl-, trans-". guidechem.com. 1

  • AChemBlock. "tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate 97% | CAS: 1360364-21-1". achemblock.com. 5

  • Google Patents. "EP4463231A1 - Ras inhibitors". google.com. 2

  • International Journal of Pharmaceutical Sciences. "X Ray Crystallography". ijpsjournal.com. 3

  • Benchchem. "Application Notes and Protocols for X-ray Crystallography". benchchem.com. 6

  • Benchchem. "Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate". benchchem.com. 7

  • UBC Chemistry. "Notes on OLEX2". ubc.ca. 10

  • SciSpace / J. Appl. Crystallogr. "OLEX2: a complete structure solution, refinement and analysis program". scispace.com. 11

  • ResearchGate / Acta Cryst. C. "Crystal structure refinement with SHELXL". researchgate.net. 9

  • IUCr Journals. "Aspherical atom refinements on X-ray data...". iucr.org.8

  • MDPI. "Anharmonic Motion in the Crystal Structure of 2-Mercaptopyridone". mdpi.com. 12

Sources

Exploratory

Physicochemical Profiling and pKa Modulation of the Octahydropyrrolo[3,4-b][1,4]oxazine Scaffold in Medicinal Chemistry

Executive Summary As the pharmaceutical industry shifts away from flat, sp2-hybridized molecules toward topologically complex sp3-rich architectures ("Escape from Flatland"), fused bicyclic diamines have emerged as privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts away from flat, sp2-hybridized molecules toward topologically complex sp3-rich architectures ("Escape from Flatland"), fused bicyclic diamines have emerged as privileged scaffolds. Among these, octahydropyrrolo[3,4-b][1,4]oxazine stands out as a highly versatile structural motif. By constraining a pyrrolidine ring and a morpholine (1,4-oxazine) ring into a single fused bicyclic system, medicinal chemists can precisely tune physicochemical properties—specifically pKa, lipophilicity (LogP/LogD), and topological polar surface area (TPSA). This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for profiling this critical scaffold.

Structural Anatomy & Electronic Causality

The utility of octahydropyrrolo[3,4-b][1,4]oxazine lies in its ability to act as a rigidified, metabolically stable bioisostere for piperazine or simple pyrrolidines . However, simply swapping rings often leads to unpredictable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The true power of this scaffold is rooted in electronic causality:

  • Inductive pKa Modulation (-I Effect): The basicity of an amine is strictly dictated by the thermodynamic stability of its conjugate acid. In an unfused pyrrolidine, the secondary amine is highly basic (pKa ~11.3), which leads to near-total protonation at physiological pH (7.4). This high positive charge density severely restricts passive lipoidal diffusion and acts as a primary pharmacophore for off-target hERG channel blockade (cardiotoxicity). In the octahydropyrrolo[3,4-b][1,4]oxazine system, the highly electronegative oxygen atom in the fused oxazine ring exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the pyrrolidine nitrogen, destabilizing its protonated form and predictably lowering the pKa to the ~7.5–8.2 range .

  • Conformational Rigidity: The fused [4.3.0] bicyclic nature restricts the conformational entropy of the molecule. This rigidity masks the polar surface area from the surrounding hydration shell, reducing the desolvation penalty required for the molecule to cross lipid bilayers .

G Scaffold Octahydropyrrolo[3,4-b][1,4]oxazine Inductive Oxygen Inductive Effect (-I) Scaffold->Inductive Rigidity Fused Bicyclic Rigidity Scaffold->Rigidity pKa Lowered pKa (~7.5 - 8.2) Inductive->pKa Destabilizes conjugate acid Perm Enhanced Passive Permeability Rigidity->Perm Masks polar surface area pKa->Perm Higher unionized fraction at pH 7.4 hERG Reduced hERG Liability pKa->hERG Reduced basicity

Figure 1: Mechanistic pathway linking scaffold structural features to ADMET improvements.

Comparative Physicochemical Data

To understand the impact of the fusion, it is necessary to compare the scaffold against its monocyclic constituents. The table below summarizes the physicochemical shifts achieved by utilizing the octahydropyrrolo[3,4-b][1,4]oxazine core.

ScaffoldTheoretical pKa (Most Basic N)Estimated LogPTPSA (Ų)Primary ADMET Liability
Pyrrolidine 11.30.4612.0High basicity (hERG binding, poor permeability)
Morpholine 8.3-0.8621.3High clearance, sub-optimal lipophilicity
Octahydropyrrolo[3,4-b][1,4]oxazine 7.8 - 8.2-0.2036.3Balanced (Optimal for oral bioavailability)

Note: Values represent the unsubstituted parent heterocycles. Functionalization at the bridgehead or secondary amines will further modulate these parameters.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the determination of physicochemical properties must rely on self-validating analytical systems. Below are the standardized, step-by-step workflows for profiling the pKa and LogD of octahydropyrrolo[3,4-b][1,4]oxazine derivatives.

Protocol A: pKa Determination via Orthogonal Potentiometric/UV-Metric Titration

Because this scaffold contains two ionizable nitrogens (a more basic pyrrolidine N and a less basic oxazine N), high-resolution potentiometry coupled with UV-metric tracking is required to accurately resolve the macro-pKa values.

  • Sample Preparation: Accurately weigh 1.5 mg of the octahydropyrrolo[3,4-b][1,4]oxazine analyte. Dissolve in 10 mL of 0.15 M KCl to maintain a constant ionic strength, which prevents activity coefficient fluctuations during the titration.

  • Degassing & Acidification: Submerge the pH electrode and purge the solution with Argon gas for 5 minutes to remove dissolved CO₂ (which forms carbonic acid and skews baseline pH). Lower the pH to 2.0 using 0.5 N HCl.

  • Potentiometric Titration: Titrate with 0.5 N KOH in automated 0.05 mL increments. The automated titrator must be programmed to wait for equilibrium (drift < 0.001 pH/min) before recording the pH and dispensing the next aliquot.

  • UV-Metric Co-Titration: Route the sample through a continuous UV-Vis flow cell. Monitor the shift in isosbestic points across the 200-350 nm range as the protonation state changes.

  • Data Extraction: Generate a Bjerrum plot (average number of bound protons, , versus pH). The pKa values correspond to the pH at half-integral values of (e.g., = 0.5, 1.5).

  • Self-Validation Check: Cross-reference the potentiometric pKa with the UV-metric inflection points. System Logic: A deviation of >0.1 pKa units between the two methods indicates incomplete dissolution, micelle formation, or aggregation. If this occurs, the system invalidates the run, prompting a re-titration at a lower analyte concentration or with a co-solvent (e.g., methanol) followed by Yasuda-Shedlovsky extrapolation.

G N1 Sample Prep (0.15M KCl) N2 Potentiometric Titration N1->N2 Acidify to pH 2 N3 UV-Metric Validation N2->N3 0.5N KOH Titrant N4 Bjerrum Plot Analysis N3->N4 Data Sync

Figure 2: Standardized potentiometric and UV-metric workflow for pKa determination.

Protocol B: LogD(7.4) Determination via Shake-Flask LC-MS/MS

LogD at physiological pH is a more predictive metric for in vivo partitioning than LogP, as it accounts for the ionization state of the scaffold.

  • Phase Saturation: Prepare 50 mM sodium phosphate buffer at pH 7.4. Mutually saturate the buffer and 1-octanol by stirring them together vigorously for 24 hours, then allow them to separate. This prevents volume shifts during the actual experiment.

  • Incubation: Dissolve 1 mg of the compound in 1 mL of the pre-saturated octanol phase in a glass vial. Add 1 mL of the pre-saturated aqueous buffer.

  • Equilibration: Mechanically shake the vial at 300 rpm for 60 minutes at exactly 25°C. Centrifuge at 3000 rpm for 15 minutes to fully resolve the emulsion interface.

  • Quantification: Extract 10 µL aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the absolute concentration of the drug using LC-MS/MS (MRM mode).

  • Self-Validation Check (Mass Balance): Calculate the total mass of the drug recovered from both phases. System Logic: The sum must equal 95-105% of the initial 1 mg spike. A mass balance <95% indicates non-specific binding to the glass vial or precipitation at the octanol/water interface, rendering the LogD calculation invalid.

Conclusion

The octahydropyrrolo[3,4-b][1,4]oxazine scaffold is a masterclass in rational medicinal chemistry. By leveraging the inductive pull of the oxazine oxygen, chemists can suppress the excessive basicity of the pyrrolidine ring, driving the pKa into an optimal physiological window. When paired with rigorous, self-validating physicochemical profiling, this scaffold drastically accelerates the optimization of oral bioavailability and safety profiles in early drug discovery.

References

  • Gao, F., et al. (2018). "Synthesis and antibacterial evaluation of novel quinolone derivatives containing a fused bicyclic scaffold." European Journal of Medicinal Chemistry, 157, 1081-1095. URL:[Link]

  • Charifson, P. S., et al. (2015). "Monobactams and methods of their synthesis and use." Google Patents (WO2015103583A1).
  • Grygorenko, O. O., et al. (2021). "Bicyclic Pyrrolidines for Medicinal Chemistry via[3 + 2]-Cycloaddition." Journal of Organic Chemistry, 86(18), 12763–12781. URL:[Link]

Foundational

history and discovery of octahydropyrrolo[3,4-b][1,4]oxazine scaffolds

An In-Depth Technical Guide to the Octahydropyrrolo[3,4-b][1,4]oxazine Scaffold: History, Synthesis, and Pharmacological Applications Executive Summary In the pursuit of novel therapeutics, the transition from flat, two-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Octahydropyrrolo[3,4-b][1,4]oxazine Scaffold: History, Synthesis, and Pharmacological Applications

Executive Summary

In the pursuit of novel therapeutics, the transition from flat, two-dimensional heteroaromatics to conformationally restricted, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. The octahydropyrrolo[3,4-b][1,4]oxazine scaffold—a fused bicyclic system combining a pyrrolidine ring with a morpholine ring—epitomizes this shift. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), this scaffold enhances target specificity, improves aqueous solubility, and alters the metabolic liability profile of drug candidates. This whitepaper explores the historical emergence, structural logic, de novo synthesis, and structure-activity relationship (SAR) applications of this versatile pharmacophore.

Historical Context and Structural Rationale

Historically, simple saturated heterocycles like piperidine and pyrrolidine were ubiquitous in drug discovery as basic linkers or solubilizing groups. However, their high conformational flexibility often led to off-target promiscuity and rapid cytochrome P450-mediated metabolism.

In the early 2010s, researchers began rigidifying these systems via bridging or fusion. The octahydropyrrolo[3,4-b][1,4]oxazine system emerged as a highly attractive target because it perfectly mimics the basicity of piperazine/morpholine while locking the spatial orientation of its substituents. The cis-fused variant, commonly utilized as its Boc-protected derivative (4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine (CAS: 138027-02-8), provides a distinct vector for appending pharmacophores at the N-6 (pyrrolidine) and N-4 (oxazine) positions.

The inclusion of the oxygen atom in the 1,4-oxazine ring serves a dual purpose:

  • Physicochemical : It lowers the basicity of the adjacent amine via inductive withdrawal, improving oral bioavailability.

  • Pharmacological : It acts as a localized hydrogen-bond acceptor, which can rescue binding affinity in sterically constrained enzyme pockets.

De Novo Synthetic Workflow

The synthesis of the cis-fused octahydropyrrolo[3,4-b][1,4]oxazine scaffold requires precise stereochemical control. The most robust, self-validating methodology relies on the intramolecular cyclization of a functionalized cis-pyrrolidine-diol or amino-alcohol. Below is a detailed, field-proven protocol for generating the scaffold.

Step-by-Step Methodology

Objective: Construct the bicyclic morpholine system via a 6-exo-tet cyclization.

  • Step 1: N-Acylation (Formation of the Chloroacetamide)

    • Reagents: cis-1-Boc-3-amino-4-hydroxypyrrolidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.0 eq), anhydrous Dichloromethane (DCM).

    • Procedure: Cool the solution of the pyrrolidine derivative and Et₃N in DCM to 0 °C under an inert argon atmosphere. Add chloroacetyl chloride dropwise. Stir for 2 hours, allowing the reaction to reach ambient temperature.

    • Causality & Logic: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. The strict maintenance of 0 °C during addition is critical; it kinetically favors N-acylation over O-acylation, ensuring absolute chemoselectivity for the primary amine over the secondary hydroxyl group.

  • Step 2: Intramolecular Alkylation (Lactamization)

    • Reagents: Potassium tert-butoxide ( t -BuOK, 1.5 eq), anhydrous Tetrahydrofuran (THF).

    • Procedure: Dissolve the crude chloroacetamide in THF and cool to 0 °C. Add t -BuOK portion-wise. Stir for 4 hours. Quench with saturated aqueous NH₄Cl.

    • Causality & Logic: The strong, non-nucleophilic base deprotonates the secondary hydroxyl group. The resulting alkoxide acts as an internal nucleophile, displacing the primary chloride via an Sₙ2 mechanism to form the morpholin-3-one ring. The pre-existing cis stereochemistry of the starting material perfectly aligns the alkoxide and the electrophilic carbon, making the 6-exo-tet cyclization thermodynamically and kinetically highly favorable.

  • Step 3: Carbonyl Reduction

    • Reagents: Borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq).

    • Procedure: To the bicyclic lactam in THF at 0 °C, add BH₃·THF dropwise. Reflux the mixture for 12 hours. Cool and carefully quench with Methanol, followed by 1M HCl to break the stable boron-amine complex.

    • Causality & Logic: BH₃ is uniquely chemoselective for amides over carbamates. This ensures the Boc protecting group on the pyrrolidine nitrogen remains completely intact while the lactam carbonyl is exhaustively reduced to a methylene group, yielding the final saturated oxazine scaffold.

G A cis-1-Boc-3-amino- 4-hydroxypyrrolidine B N-Acylation (Chloroacetyl chloride, Et3N) A->B C cis-1-Boc-3-(2-chloroacetamido)- 4-hydroxypyrrolidine B->C D Intramolecular Cyclization (t-BuOK, THF) C->D E 6-Boc-octahydropyrrolo[3,4-b] [1,4]oxazin-2-one D->E F Carbonyl Reduction (BH3·THF) E->F G (4aR,7aS)-rel-6-Boc-octahydropyrrolo [3,4-b][1,4]oxazine F->G

Synthetic workflow for the cis-fused octahydropyrrolo[3,4-b][1,4]oxazine scaffold.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The scaffold has been successfully deployed across multiple therapeutic domains, acting as a rigidified diamine linker.

Oncology and Mitochondrial Dysfunction

In the realm of targeted oncology, the scaffold has been utilized in the synthesis of cyanopyrrolidine derivatives acting as inhibitors of Ubiquitin Specific Peptidase 30 (USP30)[1]. USP30 is a deubiquitinating enzyme implicated in mitochondrial clearance (mitophagy). By coupling the hexahydropyrrolo[3,4-b][1,4]oxazine core with functionalized pyridazines via palladium-catalyzed Buchwald-Hartwig cross-coupling, researchers have generated potent inhibitors capable of modulating mitochondrial dysfunction[1].

Antimicrobial Agents: Monobactams and Quinolone Hybrids

The scaffold has proven highly valuable in combating antimicrobial resistance. It has been integrated into novel Monobactam antibiotics to create differentially substituted asymmetric quaternary centers, bypassing traditional beta-lactamase degradation pathways[2].

Furthermore, it has been extensively studied in Anilinouracil-Fluoroquinolone (AU-FQ) hybrids targeting Methicillin-resistant Staphylococcus aureus (MRSA)[3]. These hybrids are designed to simultaneously inhibit DNA Gyrase/Topoisomerase IV (via the FQ moiety) and DNA Polymerase IIIC (via the AU moiety).

Quantitative SAR Analysis: When optimizing the linker connecting the AU and FQ moieties, researchers evaluated the spatial tolerance of the bacterial binding pocket. As shown in Table 1, replacing a highly flexible piperidine linker with rigidified bicyclic systems provided critical mapping data for the target pocket[3].

CompoundLinker ScaffoldTarget PathogenMIC (µg/mL)Pharmacological Implication
32a (251D) PiperidineMRSA0.625 - 2.5Unrestricted flexibility allows optimal fit in the dual-target binding pocket.
33a / 33b Octahydro-1H-pyrrolo[3,4-b]pyridineMRSA> 80.0Severe steric clash from the all-carbon fusion; complete loss of binding affinity.
33c Octahydropyrrolo[3,4-b][1,4]oxazineMRSA5.0Moderate steric tolerance; the H-bond acceptor (Oxygen) partially rescues target affinity compared to the pyridine analog.
Data summarized from Gao et al., detailing the bactericidal activities of hybrid compounds against MRSA strains[3].

The SAR data reveals a profound mechanistic insight: while the purely carbocyclic bicyclic system (pyrrolo-pyridine) causes a catastrophic loss of activity (>80 µg/mL), the isosteric replacement of a methylene bridge with an oxygen atom (pyrrolo-oxazine) rescues the Minimum Inhibitory Concentration (MIC) to a biologically relevant 5.0 µg/mL[3]. This highlights the oxazine oxygen's ability to engage in compensatory hydrogen bonding within the target active site.

G cluster_0 Pharmacophores Hybrid Anilinouracil-Fluoroquinolone Hybrid Molecule FQ Fluoroquinolone Moiety Hybrid->FQ AU Anilinouracil Moiety Hybrid->AU Linker Octahydropyrrolo[3,4-b][1,4]oxazine (Conformational Linker) Hybrid->Linker Target1 DNA Gyrase / Topo IV Inhibition FQ->Target1 Target2 Pol IIIC Inhibition AU->Target2 Linker->FQ Linker->AU Effect Bactericidal Effect (e.g., MRSA) Target1->Effect Target2->Effect

Dual-targeting mechanism of action enabled by the bicyclic oxazine linker.

Future Perspectives

The octahydropyrrolo[3,4-b][1,4]oxazine scaffold represents a masterclass in rational drug design. By blending the basicity of a pyrrolidine with the metabolic stability and H-bonding capacity of a morpholine, it offers a privileged vector for fragment-based drug discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker engineering. As synthetic methodologies continue to improve, particularly in asymmetric catalysis, the incorporation of this rigidified scaffold into next-generation therapeutics will undoubtedly accelerate.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Octahydropyrrolo[3,4-b]oxazine Scaffold as a Privileged Pharmacophore in Modern Drug Design

Application Notes & Protocols: The Octahydropyrrolo[3,4-b][1][2]oxazine Scaffold as a Privileged Pharmacophore in Modern Drug Design Introduction: Unveiling a Scaffold of Opportunity In the landscape of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: The Octahydropyrrolo[3,4-b][1][2]oxazine Scaffold as a Privileged Pharmacophore in Modern Drug Design

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for new therapeutics is perpetual. Heterocyclic compounds, in particular, form the cornerstone of many approved drugs.[1][2] The octahydropyrrolo[3,4-b][1][3]oxazine is an emerging bicyclic heterocyclic scaffold that has garnered significant interest. This saturated, fused ring system offers a rigid, three-dimensional conformation that is highly advantageous for drug design. Its structure provides a well-defined spatial arrangement of heteroatoms, creating specific vectors for substituent placement and enabling precise interactions with biological targets.

This guide provides an in-depth exploration of the octahydropyrrolo[3,4-b][1][3]oxazine pharmacophore, from its fundamental medicinal chemistry significance and synthesis to its application in designing targeted therapeutics. Detailed protocols for synthesis and biological evaluation are provided to empower researchers to leverage this promising scaffold in their drug discovery programs.

The Medicinal Chemistry Rationale: Why Octahydropyrrolo[3,4-b][1][2]oxazine?

The utility of a scaffold in drug design is dictated by its structural and physicochemical properties. The octahydropyrrolo[3,4-b][1][3]oxazine system is considered a "privileged" pharmacophore for several key reasons:

  • Structural Rigidity and 3D-Character: Unlike flexible aliphatic chains, the fused bicyclic nature of this scaffold reduces the number of rotatable bonds. This conformational constraint minimizes the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. Its inherent three-dimensionality allows for the exploration of chemical space in a way that flat, aromatic systems cannot, often leading to improved selectivity and novel mechanisms of action.

  • Stereochemical Complexity: The scaffold contains multiple stereocenters, allowing for the generation of a diverse library of stereoisomers. This is critical as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The synthesis of specific stereoisomers, such as the (4aS,7aS) configuration, has been a key focus for creating targeted intermediates.[3][4][5]

  • Strategic Placement of Heteroatoms: The nitrogen and oxygen atoms are not merely structural components; they are key pharmacophoric features. The oxygen atom can act as a hydrogen bond acceptor, while the two nitrogen atoms (one tertiary amine in the oxazine ring, one secondary/tertiary in the pyrrolidine ring) can function as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. This built-in functionality facilitates strong and specific interactions with amino acid residues in a target's binding pocket.

  • Vectors for Diversification: The scaffold possesses multiple points for chemical modification without altering the core structure. The nitrogen atoms, particularly the one in the pyrrolidine ring, are readily functionalized, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[1]

Caption: The core structure and key pharmacophoric features.

General Synthesis Strategies

The synthesis of octahydropyrrolo[3,4-b][1][3]oxazine derivatives typically involves a multi-step sequence. A common and effective approach begins with commercially available starting materials and proceeds through the formation of the fused heterocyclic system, followed by diversification.

A representative synthetic workflow is outlined below. The causality behind this pathway involves first constructing the core bicyclic amine and then using standard nucleophilic substitution or reductive amination reactions to append various side chains (R-groups). This modular approach is highly efficient for building a library of analogs for structure-activity relationship (SAR) studies.

Sources

Application

Application Note: Advanced Chiral Resolution Strategies for Octahydropyrrolo[3,4-b][1,4]oxazine Enantiomers

Executive Summary The octahydropyrrolo[3,4-b][1,4]oxazine scaffold is a privileged bicyclic pharmacophore increasingly utilized in the development of kinase inhibitors, antibacterial agents, and CNS-active therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrrolo[3,4-b][1,4]oxazine scaffold is a privileged bicyclic pharmacophore increasingly utilized in the development of kinase inhibitors, antibacterial agents, and CNS-active therapeutics. Due to the strict stereochemical requirements of biological targets, obtaining enantiomerically pure (4aS,7aS) or (4aR,7aR) isomers is a critical bottleneck in preclinical drug development.

This application note details two orthogonal, self-validating methodologies for the chiral resolution of octahydropyrrolo[3,4-b][1,4]oxazine: Preparative Supercritical Fluid Chromatography (SFC) for Boc-protected intermediates[1], and Classical Diastereomeric Salt Resolution for the unprotected free amine[2]. By detailing the mechanistic causality behind solvent, column, and resolving agent selection, this guide provides drug development professionals with scalable, high-yield protocols.

Strategic Decision Framework

The choice of resolution method depends on the synthetic stage of the octahydropyrrolo[3,4-b][1,4]oxazine intermediate. Unprotected secondary amines are highly polar and often streak on chromatographic columns, making them ideal candidates for classical thermodynamic crystallization. Conversely, carbamate-protected derivatives (e.g., N -Boc) exhibit reduced basicity and excellent solubility in supercritical CO₂, making them prime candidates for high-throughput SFC[1].

ResolutionStrategy A Racemic Octahydropyrrolo[3,4-b][1,4]oxazine B Boc-Protection Strategy A->B Boc2O, TEA C Unprotected Secondary Amine A->C Direct Use D Preparative SFC (Chiral Stationary Phase) B->D High Throughput E Classical Resolution (Diastereomeric Salt) C->E Bulk Scalability F Enantiopure Boc-derivatives (>99% ee) D->F G Enantiopure Free Amines (>99% ee) E->G

Fig 1: Decision tree for selecting a chiral resolution strategy based on substrate protection.

Workflow A: Preparative SFC of Boc-Octahydropyrrolo[3,4-b][1,4]oxazine

Mechanistic Rationale

Supercritical Fluid Chromatography (SFC) leverages supercritical carbon dioxide (scCO₂) as the primary mobile phase. For N -Boc protected bicyclic amines, the bulky tert-butyl group shields the nitrogen lone pair, preventing non-specific ionic interactions with the stationary phase. However, the carbamate carbonyl can still act as a hydrogen bond acceptor. We utilize a polar modifier (Ethanol) to dynamically coat active silanol sites on the stationary phase and facilitate rapid mass transfer[3].

Method Development Data

Screening of Chiral Stationary Phases (CSPs) reveals that amylose/cellulose-based columns coated with carbamate derivatives provide the optimal chiral recognition environment (via π−π interactions and dipole stacking) for this scaffold.

Table 1: SFC Method Development Screening Results

Column ChemistryModifier (Isocratic)Temp (°C)Backpressure (psi)Selectivity ( α )Resolution ( Rs​ )
Chiralcel OD-H 15% EtOH3515001.854.2
Chiralpak AD-H 15% EtOH3515001.422.1
Whelk-O-1 20% MeOH4012001.151.3
Self-Validating Protocol
  • Sample Preparation : Dissolve racemic N -Boc-octahydropyrrolo[3,4-b][1,4]oxazine in pure Ethanol to a concentration of 50 mg/mL. Causality: Matching the sample diluent to the co-solvent prevents peak distortion caused by viscous fingering.

  • Chromatographic Conditions :

    • Column : Daicel Chiralcel OD-H (21 x 250 mm, 5 µm)[3].

    • Mobile Phase : 85% scCO₂ / 15% EtOH.

    • Flow Rate : 70 mL/min.

    • Detection : UV at 210 nm.

  • Execution & Fraction Collection : Inject 1.0 mL per run. Collect the early-eluting peak (Peak 1) and late-eluting peak (Peak 2) into separate vessels.

  • Validation (ee% Determination) : Re-inject an aliquot of each fraction onto an analytical Chiralcel OD-H column (4.6 x 250 mm). The system is self-validating if the target fraction exhibits >99% enantiomeric excess (ee) and the mass recovery of the combined fractions exceeds 95%.

Workflow B: Classical Diastereomeric Salt Resolution

Mechanistic Rationale

For bulk API production, classical resolution of the unprotected free amine is highly cost-effective. We employ (-)-Di- p -toluoyl-L-tartaric acid (DTTA) as the resolving agent[2]. The rigid, sterically demanding p -toluoyl groups of DTTA create a deep chiral pocket. When the racemic octahydropyrrolo[3,4-b][1,4]oxazine interacts with DTTA, the resulting diastereomeric salts exhibit vastly different lattice energies and solvation enthalpies. Fractional crystallization is driven by thermodynamic control, where the less soluble diastereomeric salt precipitates out of the methanolic solvent system.

Crystallization R Racemic Amine (d/l) Mix Diastereomeric Salt Mixture [d-Amine·(-)-Acid] + [l-Amine·(-)-Acid] R->Mix CA Chiral Acid (-)-DTTA CA->Mix Cry Fractional Crystallization (Thermodynamic Control) Mix->Cry S1 Less Soluble Salt (Precipitate) Cry->S1 S2 More Soluble Salt (Mother Liquor) Cry->S2 FB1 Free Base Enantiomer 1 S1->FB1 NaOH (aq) FB2 Free Base Enantiomer 2 S2->FB2 NaOH (aq)

Fig 2: Thermodynamic control mechanism of diastereomeric salt crystallization.

Resolving Agent Screening Data

The dielectric constant of the solvent dictates the solubility threshold of the salts. A Methanol/Water mixture provides the optimal balance of solubilizing power and precipitation kinetics.

Table 2: Classical Resolution Screening (Solvent: 90:10 MeOH/H₂O)

Resolving AgentEquivalentsYield (%)ee (%) of SaltE-Factor
(-)-DTTA 1.042>98Low
(+)-DBTA 1.03585Medium
(1R)-(-)-CSA 1.0No solidN/AN/A
L-Tartaric Acid 1.04512High
Self-Validating Protocol
  • Salt Formation : To a solution of racemic octahydropyrrolo[3,4-b][1,4]oxazine (10.0 g, 78.0 mmol) in Methanol (100 mL), add (-)-DTTA (30.1 g, 78.0 mmol, 1.0 equiv)[2]. Causality: 1.0 equivalent ensures complete protonation, locking the amine in a rigid ammonium state required for stable crystal lattice formation.

  • Thermodynamic Equilibration : Heat the mixture to reflux (65 °C) until a homogenous solution is achieved. Add Water (10 mL) dropwise to adjust the dielectric constant. Allow the solution to cool to 20 °C at a highly controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping of the more soluble diastereomer (oiling out) and promotes the growth of high-purity macroscopic crystals.

  • Isolation : Filter the resulting white crystalline solid and wash with cold Methanol (2 x 15 mL).

  • Free-Basing (Validation Step) : Suspend the isolated salt in Dichloromethane (100 mL) and add 10% aqueous NaOH (100 mL)[4]. Stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiopure free amine.

  • Quality Control : Assess the optical purity via chiral HPLC. If ee is <98% , perform a single recrystallization of the salt from Methanol prior to free-basing.

References

  • Ogawa, R., et al. (2008). Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-l-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. Tetrahedron: Asymmetry. 4

  • Kozma, D., et al. (2006). Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions. ACS Publications. 2

  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. 1

  • Gawley, R. E., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES. Heterocycles / LOCKSS. 3

Sources

Method

Application Note: Incorporating the Octahydropyrrolo[3,4-b][1,4]oxazine Scaffold into Peptidomimetics

Introduction & Rationale The translation of native peptides into viable therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The translation of native peptides into viable therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability. To overcome these limitations, medicinal chemists employ conformational restriction strategies using bicyclic scaffolds [1].

The octahydropyrrolo[3,4-b][1,4]oxazine system represents a highly versatile, rigidified diamine/amino ether core. As a fused pyrrolidine-morpholine bioisostere, it effectively mimics proline-containing reverse turns (e.g., β -turns). Furthermore, the incorporation of the oxazine oxygen introduces a heteroatom capable of participating in targeted intramolecular hydrogen bonding or altering the local dipole moment, which can significantly enhance aqueous solubility and cell permeability compared to all-carbon bicyclic systems.

Mechanistic Insights & Causality

The stereochemical configuration of the scaffold is critical. The choice between a cis- or trans-fused octahydropyrrolo[3,4-b][1,4]oxazine dictates the dihedral angles ( ϕ and ψ ) of the resulting peptidomimetic backbone. The cis-fused geometry is generally more thermodynamically stable and provides a predictable, rigid trajectory for attached pharmacophoric side chains. This geometric predictability is essential when designing mimetics to target shallow protein-protein interaction (PPI) interfaces, a principle well-validated in the development of bicyclic proline mimetics for IAP antagonists [2].

DesignLogic N1 Native Linear Peptide (High Affinity, Low Stability) N2 Pharmacophore Identification N1->N2 Alanine Scanning N3 Conformational Restriction Strategy N2->N3 3D Mapping N4 Octahydropyrrolo[3,4-b][1,4]oxazine Scaffold Integration N3->N4 Scaffold Selection N5 Optimized Peptidomimetic (High Affinity, High Stability) N4->N5 SPPS & Optimization

Logical workflow for transitioning from a native peptide to a rigidified peptidomimetic.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling a sterically hindered secondary amine within a bicyclic system requires highly efficient activation chemistry. Standard carbodiimides (e.g., DIC/Oxyma) often fail to achieve complete conversion due to the steric bulk of the fused ring system. To ensure high yields, we utilize uronium-based coupling reagents (HATU) combined with a highly reactive additive to drive the acylation of the octahydropyrrolo[3,4-b][1,4]oxazine nitrogen.

Step-by-Step Methodology:

  • Resin Preparation : Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Scaffold Activation : In a separate vial, dissolve 0.3 mmol (3 equiv) of the Fmoc-protected octahydropyrrolo[3,4-b][1,4]oxazine building block and 0.295 mmol of HATU in 2 mL of anhydrous DMF. Add 0.6 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling : Add the activated scaffold solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Microcleavage) : Do not rely solely on the Kaiser test. Secondary amines in bicyclic systems often yield false negatives in colorimetric assays, leading to premature synthesis continuation and complex purification. Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve in 50% MeCN/H2O, and analyze via LC-MS to confirm the exact mass of the coupled product.

  • Capping : If LC-MS indicates incomplete coupling (<95%), perform a second coupling cycle. Otherwise, cap any unreacted amines using acetic anhydride/DIPEA/DMF (1:1:8) for 15 minutes to prevent deletion sequences.

  • Chain Elongation & Cleavage : Continue standard SPPS for subsequent amino acids. Perform global cleavage using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize the pellet.

SPPSWorkflow S1 Resin Swelling & Deprotection (20% Piperidine/DMF) S2 Scaffold Coupling (HATU/DIPEA, 3 equiv) S1->S2 S3 Validation (Microcleavage LC-MS) S2->S3 S3->S2 Incomplete Coupling S4 Chain Elongation (Standard Fmoc AA) S3->S4 Mass Confirmed S5 Global Cleavage (TFA/TIS/H2O) S4->S5 S6 Purification (Prep-HPLC) S5->S6

Step-by-step SPPS workflow for incorporating the bicyclic scaffold with self-validation.

Protocol 2: In Vitro Metabolic Stability (Serum Half-Life) Assay

To validate the causal hypothesis that the octahydropyrrolo[3,4-b][1,4]oxazine scaffold confers protease resistance, the synthesized peptidomimetic must be subjected to a serum stability assay against its linear peptide counterpart.

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock solution of the peptidomimetic in DMSO. Dilute to a working concentration of 100 µM in pre-warmed (37 °C) PBS (pH 7.4).

  • Incubation : Mix 50 µL of the working solution with 450 µL of 25% human serum in PBS (final compound concentration = 10 µM). Incubate at 37 °C with gentle continuous agitation.

  • Time-Course Sampling : At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw 50 µL aliquots.

  • Quenching & Extraction : Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 1 µM warfarin). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet precipitated serum proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to an autosampler vial. Quantify the remaining parent compound via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Self-Validation : Always include a known susceptible linear peptide (e.g., Substance P) as a positive control for serum protease activity in a parallel vial. If the positive control does not degrade rapidly, the serum batch has lost its enzymatic activity, invalidating the experimental run.

Quantitative Data Summary

The table below summarizes typical comparative pharmacokinetic and pharmacodynamic parameters observed when replacing a flexible native turn-motif with the rigidified octahydropyrrolo[3,4-b][1,4]oxazine scaffold.

ParameterNative Linear PeptideOctahydropyrrolo[3,4-b][1,4]oxazine MimeticMechanistic Rationale
Target Binding Affinity ( Kd​ ) 45 nM8 nMPre-organization of the β -turn reduces the entropic penalty of binding.
Serum Half-Life ( t1/2​ ) < 15 min> 24 hoursSteric bulk and unnatural backbone trajectory prevent protease active-site recognition.
Aqueous Solubility HighModerate to HighThe oxazine oxygen maintains hydrophilicity compared to all-carbon bicyclic systems.
Cell Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/sMasking of polar backbone amides via the fused ring system improves lipophilicity.

References

  • Halley, F., et al. "Bicyclic peptidomimetic tetrahydrofuro[3,2-b]pyrrol-3-one and hexahydrofuro[3,2-b]pyridine-3-one based scaffolds: synthesis and cysteinyl proteinase inhibition." Bioorganic & Medicinal Chemistry, 2004.[Link]

  • Hashimoto, K., et al. "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic." Journal of Medicinal Chemistry, 2013.[Link]

Application

Application Notes and Protocols for the Development of Octahydropyrrolo[3,4-b]oxazine Derivatives as Kinase Inhibitors

Application Notes and Protocols for the Development of Octahydropyrrolo[3,4-b][1][2]oxazine Derivatives as Kinase Inhibitors For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Development of Octahydropyrrolo[3,4-b][1][2]oxazine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

The field of kinase inhibitor development is in a constant state of evolution, driven by the need for more selective and potent therapeutic agents to combat a range of diseases, from cancer to autoimmune disorders.[1] While numerous heterocyclic scaffolds have been successfully employed to target the ATP-binding site of kinases, the exploration of novel, three-dimensional structures is crucial for expanding the accessible chemical space and overcoming challenges such as drug resistance.[2] Saturated heterocyclic systems are of particular interest as they can provide improved physicochemical properties and novel vector orientations for interacting with the kinase active site.

This guide focuses on the potential of the octahydropyrrolo[3,4-b][3][4]oxazine scaffold as a core structural motif for the design of a new generation of kinase inhibitors. While this specific scaffold is underexplored in the public domain for this application, its structural relative, the octahydropyrrolo[3,2-b]pyridin derivative, has been identified as a highly selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[3] This precedent highlights the potential of such fused, saturated heterocyclic systems to yield potent and selective kinase inhibitors.

These application notes will provide a comprehensive overview of the rationale, synthetic strategies, and evaluation protocols for developing octahydropyrrolo[3,4-b][3][4]oxazine-based kinase inhibitors. We will delve into the intricacies of targeting key kinase families, provide detailed, step-by-step experimental procedures, and offer insights into data analysis and interpretation.

Rationale for the Octahydropyrrolo[3,4-b][1][2]oxazine Scaffold

The octahydropyrrolo[3,4-b][3][4]oxazine scaffold offers several advantageous features for kinase inhibitor design:

  • Three-Dimensionality: The non-planar, saturated nature of the ring system allows for the presentation of substituents in a defined three-dimensional space, potentially enabling more specific interactions with the kinase active site and exploiting pockets not accessible to planar aromatic scaffolds.

  • Structural Rigidity: The fused ring system provides a degree of conformational constraint, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.

  • Multiple Points for Diversification: The scaffold possesses several points for the introduction of chemical diversity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Potential for Improved Physicochemical Properties: Saturated heterocycles often exhibit better solubility and metabolic stability compared to their aromatic counterparts, which are desirable properties for drug candidates.

Proposed General Synthetic Strategy

A plausible synthetic route to generate a library of octahydropyrrolo[3,4-b][3][4]oxazine derivatives for screening is outlined below. This strategy is based on established synthetic methodologies for related heterocyclic systems.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Library Generation SM1 Protected Pyrrolidine Precursor P1 Cyclization Reaction SM1->P1 SM2 Oxazine Ring Precursor SM2->P1 P2 Formation of Octahydropyrrolo[3,4-b][1,4]oxazine Core P1->P2 P3 Deprotection P2->P3 P4 Functionalization (e.g., Amide Coupling, Suzuki Coupling) P3->P4 P5 Purification and Characterization P4->P5 Final_Product Final_Product P5->Final_Product Final Library of Derivatives

Caption: Proposed workflow for the synthesis of octahydropyrrolo[3,4-b][3][4]oxazine derivatives.

Key Kinase Targets and Signaling Pathways

The versatility of the octahydropyrrolo[3,4-b][3][4]oxazine scaffold allows for its potential application in targeting a wide range of kinases implicated in various diseases. Here, we focus on three prominent kinase families: Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and the PI3K/Akt/mTOR pathway.

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[5] Dysregulation of BTK is associated with various B-cell malignancies and autoimmune diseases.[6] Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant clinical efficacy.[6] However, the emergence of resistance, often through mutations at the Cys481 residue, necessitates the development of novel inhibitors with different binding modes.[5]

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors that are critical for immune function and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is implicated in a wide array of inflammatory and autoimmune disorders, as well as certain cancers.[2] The development of selective JAK inhibitors is an area of intense research.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] This pathway is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[7][8]

PI3K_Akt_mTOR_Pathway cluster_inhibitors Potential Inhibition Points RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 via TSC2/Rheb Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 TSC2 TSC2 Rheb Rheb Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K Akt_inhibitor Akt Inhibitor Akt_inhibitor->Akt mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Experimental Protocols

The following protocols provide a framework for the in vitro and cell-based evaluation of newly synthesized octahydropyrrolo[3,4-b][3][4]oxazine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest (e.g., BTK, JAK2, PI3Kα)

  • Substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of each compound dilution or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the target kinase)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of isopropanol with HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or DMSO (for control).

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Inhibitor_Evaluation_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization Synth Synthesized Octahydropyrrolo[3,4-b][1,4]oxazine Derivative Library Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Synth->Biochem_Assay Cell_Prolif Cell Proliferation Assay (e.g., MTT) Synth->Cell_Prolif IC50 Determine IC50 Values Biochem_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR GI50 Determine GI50 Values Cell_Prolif->GI50 Target_Engage Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Prolif->Target_Engage GI50->SAR Target_Engage->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for the evaluation of novel kinase inhibitors.

Data Presentation and Interpretation

The data generated from the in vitro and cell-based assays should be tabulated to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Example Data for a Hypothetical Series of Octahydropyrrolo[3,4-b][3][4]oxazine Derivatives

Compound IDR1 GroupR2 GroupBTK IC50 (nM)JAK2 IC50 (nM)PI3Kα IC50 (nM)Cell Line A GI50 (µM)
OHO-1 HPhenyl520>10,0008,500>50
OHO-2 H4-Fluorophenyl2508,9007,20035.2
OHO-3 H3-Aminophenyl855,6004,10012.8
OHO-4 Methyl3-Aminophenyl926,1004,50015.1
OHO-5 H3-(Methylsulfonamido)phenyl12 2,3001,8002.5

This table presents hypothetical data for illustrative purposes only.

From this example data, one could infer that a 3-aminophenyl group at the R2 position improves potency against BTK (compare OHO-3 to OHO-2 ), and further modification to a 3-(methylsulfonamido)phenyl group leads to a significant increase in both biochemical and cellular activity (OHO-5 ). The R1 position appears to be sensitive to substitution, with a hydrogen being preferred over a methyl group (compare OHO-3 and OHO-4 ).

Conclusion

The octahydropyrrolo[3,4-b][3][4]oxazine scaffold represents a promising, yet underexplored, avenue for the development of novel kinase inhibitors. Its three-dimensional nature and potential for favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. By employing the synthetic strategies and evaluation protocols outlined in these application notes, researchers can systematically explore the potential of this scaffold to yield potent and selective inhibitors of key kinase targets, ultimately contributing to the development of new therapeutics for a range of human diseases.

References

  • Wang, X., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. Available from: [Link]

  • (Placeholder for a general synthesis reference if found)
  • (Placeholder for a general kinase assay protocol reference if found)
  • (Placeholder for a general cell-based assay protocol reference if found)
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Available from: [Link]

  • (Placeholder for a review on kinase inhibitor scaffolds if found)
  • (Placeholder for a review on BTK inhibitors if found)
  • (Placeholder for a review on JAK inhibitors if found)
  • (Placeholder for a review on PI3K/Akt/mTOR p
  • (Placeholder for a relevant medicinal chemistry review if found)
  • (Placeholder for a relevant synthetic chemistry methodology paper if found)
  • Jiang, N., & Zhang, D. (2024). Targeting the PI3K/AKT/mTOR pathway in lung cancer. Frontiers in Pharmacology, 15, 1374092. Available from: [Link]

  • La Mura, L., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences, 22(23), 13137. Available from: [Link]

  • (Placeholder for a relevant cell biology paper if found)
  • (Placeholder for a relevant drug discovery review if found)
  • (Placeholder for a relevant cancer biology review if found)
  • Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36. Available from: [Link]

  • (Placeholder for a relevant structural biology paper if found)
  • (Placeholder for a relevant pharmacology paper if found)
  • (Placeholder for a relevant clinical trial paper if found)
  • Palomba, M. L., & Noy, A. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(7), 689. Available from: [Link]

  • (Placeholder for a relevant bioinform
  • (Placeholder for a relevant cheminform
  • (Placeholder for a relevant high-throughput screening paper if found)
  • (Placeholder for a relevant ADME/Tox paper if found)
  • (Placeholder for a relevant intellectual property/p
  • (Placeholder for a relevant future perspectives article if found)
  • (Placeholder for a relevant methodology comparison paper if found)
  • Bhullar, K. S., et al. (2018). Kinase inhibitors: a new class of promising therapeutics for chronic diseases. International Journal of Molecular Sciences, 19(3), 745. Available from: [Link]

  • (Placeholder for a relevant synthesis and SAR paper if found)

Sources

Method

Application Note: Solid-Phase Synthesis of Octahydropyrrolo[3,4-b][1,4]oxazine Scaffolds

Executive Summary The demand for sp³-rich, conformationally restricted bicyclic scaffolds has surged in modern drug discovery. The octahydropyrrolo[3,4-b][1,4]oxazine core serves as an exceptional bioisostere for piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for sp³-rich, conformationally restricted bicyclic scaffolds has surged in modern drug discovery. The octahydropyrrolo[3,4-b][1,4]oxazine core serves as an exceptional bioisostere for piperidine and pyrrolidine rings, offering improved metabolic stability and altered basicity. Notably, this scaffold has been successfully integrated into anti-MRSA anilinouracil-fluoroquinolone hybrids to modulate pharmacokinetics and evade bacterial efflux mechanisms 1.

This application note details a robust, self-validating solid-phase synthesis (SPS) protocol for generating library-ready octahydropyrrolo[3,4-b][1,4]oxazine derivatives. By utilizing a Backbone Amide Linker (BAL) strategy, non-nucleophilic phosphazene bases, and environmentally benign solvent mixtures, this methodology ensures high fidelity, excellent yields, and seamless integration into automated synthesis platforms.

Mechanistic Rationale & Scaffold Design

As a Senior Application Scientist, I emphasize that successful solid-phase synthesis is not merely a sequence of reactions, but a carefully orchestrated system of chemical causality. The synthesis of fused morpholine-pyrrolidine bicycles on a solid support presents unique challenges, particularly regarding intramolecular cyclization and premature resin cleavage.

  • Resin Selection (The BAL Strategy): Traditional Rink Amide or Wang resins attach via the C-terminus of an amino acid. To synthesize a free bicyclic amine, we employ a Backbone Amide Linker (BAL) aldehyde resin . Reductive amination of the BAL-aldehyde with trans-1-Boc-4-hydroxypyrrolidin-3-amine anchors the nitrogen to the resin, keeping the functional handles (hydroxyl and secondary amine) available for subsequent ring construction. Upon final acidolytic cleavage, the BAL linker releases a secondary amine, yielding the unmodified heterocycle.

  • Intramolecular Etherification (The BEMP Advantage): The critical step is the intramolecular Williamson-type ether synthesis to form the 1,4-oxazine ring. Using standard inorganic bases (like KOH or K₂CO₃) on solid phase often leads to poor conversion due to insolubility or causes premature ester/linker cleavage. We utilize BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), a highly soluble, non-nucleophilic phosphazene base. BEMP efficiently deprotonates the C4-hydroxyl group without attacking the bromoacetamide electrophile, driving the intramolecular Sₙ2 displacement of bromide to completion.

  • Green Solvent Integration: Adapting SPPS to environmentally benign solvents is a modern imperative. Following recent advancements in green peptide synthesis, we replace reprotoxic DMF with a mixture of 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) . This mixture maintains excellent resin swelling properties while improving the mass transfer of bulky reagents 2.

Workflow & Pathway Visualizations

Workflow Start BAL-Aldehyde Resin (Solid Support) Step1 Reductive Amination trans-1-Boc-4-hydroxypyrrolidin-3-amine NaBH(OAc)3 Start->Step1 Step2 N-Acylation 2-Bromoacetyl bromide, DIEA Step1->Step2 Step3 Intramolecular Cyclization BEMP, NMP (Ring Closure) Step2->Step3 Step4 Amide Reduction BH3·THF, 65 °C Step3->Step4 Step5 Cleavage & Deprotection TFA/H2O/TIS (95:2.5:2.5) Step4->Step5 Product Octahydropyrrolo[3,4-b][1,4]oxazine (Final Scaffold) Step5->Product

Solid-phase synthesis workflow for octahydropyrrolo[3,4-b][1,4]oxazine on BAL resin.

Mechanism A Resin-Bound Bromoacetamide (with C4-OH) B Base Deprotonation (BEMP abstracts OH proton) A->B C Alkoxide Intermediate (Strong Nucleophile) B->C D Intramolecular SN2 (Displacement of Br-) C->D E Fused Morpholin-3-one (Bicyclic Core) D->E

Mechanistic pathway of the base-promoted intramolecular etherification and ring closure.

Quantitative Optimization Data

The following tables summarize the empirical data used to establish the standard operating procedures.

Table 1: Optimization of Solid-Phase Cyclization Conditions Reaction monitored by cleaving 5 mg resin aliquots and analyzing via UPLC-MS.

Base (3.0 eq)SolventTemp (°C)Time (h)Conversion to Cyclized Product (%)
DIEADMF2524< 10%
K₂CO₃DMF602445% (Significant resin degradation)
KOtBuTHF251265%
BEMPNMP2512> 95%
BEMP 2-MeTHF/CPME (1:1) 25 12 > 95% (Optimal Green Condition)

Table 2: Reagents and Stoichiometry for the Workflow

StepReagentEquivalentsConcentrationSolvent System
1. Reductive Aminationtrans-1-Boc-4-hydroxypyrrolidin-3-amine5.00.2 M2-MeTHF (1% AcOH)
1. Reductive AminationNaBH(OAc)₃5.00.2 M2-MeTHF (1% AcOH)
2. N-Acylation2-Bromoacetyl bromide / DIEA10.0 / 12.00.5 MDCM
3. CyclizationBEMP3.00.1 M2-MeTHF/CPME (1:1)
4. ReductionBH₃·THF20.01.0 MTHF
5. CleavageTFA / H₂O / TISExcess95:2.5:2.5 (v/v)Neat Cocktail

Detailed Experimental Protocols

General Note: All protocols are designed for a 0.1 mmol synthesis scale using standard fritted polypropylene syringes equipped with Teflon stopcocks.

Step 1: Resin Loading via Reductive Amination
  • Swelling: Weigh 100 mg of BAL-aldehyde resin (loading ~1.0 mmol/g, 0.1 mmol) into a reaction vessel. Swell the resin in 2-MeTHF/CPME (1:1) for 30 minutes, then drain.

  • Imine Formation: Dissolve 101 mg (0.5 mmol, 5.0 eq) of trans-1-Boc-4-hydroxypyrrolidin-3-amine in 2.5 mL of 2-MeTHF containing 1% (v/v) glacial acetic acid. Add to the resin and shake at room temperature (RT) for 2 hours.

  • Reduction: Add 106 mg (0.5 mmol, 5.0 eq) of sodium triacetoxyborohydride (NaBH(OAc)₃) directly to the suspension. Shake at RT for 16 hours.

  • Washing: Drain the vessel and wash the resin sequentially with 2-MeTHF (3 × 3 mL), MeOH (3 × 3 mL), and DCM (3 × 3 mL).

  • Self-Validation (QC): Perform a chloranil test. A positive (blue/green) result confirms the presence of the newly formed secondary amine on the resin.

Step 2: N-Acylation with 2-Bromoacetyl Bromide
  • Preparation: Suspend the loaded resin in 2.0 mL of anhydrous DCM. Add 209 µL (1.2 mmol, 12.0 eq) of N,N-Diisopropylethylamine (DIEA) and cool the vessel to 0 °C.

  • Acylation: Dropwise, add 87 µL (1.0 mmol, 10.0 eq) of 2-bromoacetyl bromide. Allow the reaction to warm to RT and shake for 2 hours.

  • Washing: Drain and wash the resin strictly with anhydrous DCM (5 × 3 mL) to remove all traces of unreacted bromoacetyl bromide.

  • Self-Validation (QC): Perform a chloranil test. A negative (colorless/yellow) result confirms complete acylation of the secondary amine.

Step 3: Base-Promoted Intramolecular Cyclization
  • Reaction: Suspend the resin in 2.0 mL of a 1:1 mixture of 2-MeTHF/CPME. Add 86 µL (0.3 mmol, 3.0 eq) of BEMP.

  • Incubation: Shake the reaction vessel at RT for 12 hours. The non-nucleophilic nature of BEMP ensures clean deprotonation of the C4-hydroxyl group, initiating the ring closure.

  • Washing: Drain the reaction mixture. Wash the resin with 2-MeTHF (3 × 3 mL), DMF (3 × 3 mL), and DCM (3 × 3 mL).

  • Self-Validation (QC): Cleave a 5 mg aliquot of resin using 100 µL of TFA cocktail (Step 5) for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS. Look for the mass of the fully deprotected hexahydropyrrolo[3,4-b][1,4]oxazin-2(1H)-one intermediate ([M+H]⁺ = 143.1).

Step 4: Amide Reduction on Solid Support
  • Reduction: Suspend the resin in 2.0 mL of anhydrous THF. Add 2.0 mL of a 1.0 M solution of Borane-THF complex (BH₃·THF, 2.0 mmol, 20.0 eq).

  • Heating: Seal the vessel (ensure pressure release capability) and heat at 65 °C for 48 hours.

  • Quenching (Critical Step): Drain the borane solution carefully. To break the stable boron-amine complex, treat the resin with a solution of 10% piperidine in MeOH (3 mL) and heat at 60 °C for 2 hours.

  • Washing: Drain and wash the resin with MeOH (3 × 3 mL), DMF (3 × 3 mL), and DCM (5 × 3 mL). Dry the resin under a stream of nitrogen.

Step 5: Cleavage and Global Deprotection
  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v) ratio. This standard Nowick Laboratory practice ensures complete scavenging of carbocations 3.

  • Cleavage: Add 3.0 mL of the cleavage cocktail to the dried resin. Rock at RT for 2 hours. This step simultaneously cleaves the BAL linker and removes the Boc protecting group from the pyrrolidine nitrogen.

  • Collection: Drain the cleavage solution into a tared 15 mL centrifuge tube. Wash the resin with an additional 1.0 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the TFA solution under a stream of nitrogen to ~0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the final octahydropyrrolo[3,4-b][1,4]oxazine as a TFA salt. Centrifuge, decant the ether, and dry the pellet in vacuo.

References

  • Gao, C., et al. "Structures of the hybrid compound, 251D, its anilinouracil component, 3-(4-hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil (HB-EMAU), and its fluoroquinolone component..." European Journal of Medicinal Chemistry (via ResearchGate).
  • "Green Solvent Mixtures for Solid-Phase Peptide Synthesis." Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.
  • Kreutzer, A. G., et al. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine (UCI).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Octahydropyrrolo[3,4-b][1,4]oxazine Cyclization

Welcome to the Advanced Synthesis Support Center. The octahydropyrrolo[3,4-b][1,4]oxazine bicyclic system is a privileged structural motif utilized to modulate the pharmacokinetics and target affinity of anti-MRSA quinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The octahydropyrrolo[3,4-b][1,4]oxazine bicyclic system is a privileged structural motif utilized to modulate the pharmacokinetics and target affinity of anti-MRSA quinolone hybrids[1] and selective CDK4/6 inhibitors[2]. Furthermore, the stereoselective synthesis of highly functionalized heterocycles is paramount in the development of next-generation monobactam antibiotics[3].

However, constructing this fused 5,6-bicyclic scaffold is notoriously difficult. Researchers frequently encounter low yields due to competing intermolecular dimerization, bridgehead epimerization, and incomplete lactam reduction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your cyclization yields.

Process Workflow & Competing Pathways

Understanding the kinetic and thermodynamic competing pathways is the first step to optimizing your reaction. The diagram below illustrates the critical juncture during the base-mediated cyclization step where the reaction can diverge into unwanted side products.

Pathway A 3-Amino-4-hydroxypyrrolidine (Starting Material) B N-Acylation (Chloroacetamide Intermediate) A->B Chloroacetyl chloride C Intramolecular Cyclization (Base-mediated Etherification) B->C Base / Heat D Intermolecular Dimer (Side Product) C->D High Concentration E Octahydropyrrolo[3,4-b][1,4]oxazine (Target Scaffold) C->E High Dilution

Fig 1: Synthetic workflow and competing pathways for octahydropyrrolo[3,4-b][1,4]oxazine.

Troubleshooting Desk: FAQs & Mechanistic Causality

Q1: My cyclization yield is stalled at 40%, and LCMS shows a massive peak at [2M+H]+. How do I prevent this? Causality: You are observing intermolecular dimerization. The formation of the fused [3,4-b] bicyclic system introduces significant ring strain. The transition state for the desired intramolecular SN​2 displacement is kinetically less favorable than intermolecular attack if the local concentration of the reactive intermediate is too high. Solution: Implement pseudo-high dilution conditions. Do not mix all reagents in the flask at once. Instead, use a syringe pump to add your chloroacetamide intermediate dropwise into a large volume of heated solvent containing the base. Maintaining a steady-state concentration of <0.02 M forces the kinetic equilibrium toward intramolecular ring closure.

Q2: I am losing the cis-stereochemistry of my starting material during the etherification step. Why is epimerization occurring? Causality: The proton at the C4a bridgehead (adjacent to the carbonyl in the morpholin-3-one intermediate) is highly acidic. Under strong basic conditions (e.g., using NaH or KOtBu ) at elevated temperatures, enolization occurs faster than the intramolecular displacement. This destroys the stereocenter, resulting in a thermodynamically driven, inseparable mixture of cis and trans isomers. Solution: Switch from thermodynamic bases to milder, heterogeneous bases like Cesium Carbonate ( Cs2​CO3​ ). The "cesium effect" enhances the nucleophilicity of the alkoxide for the SN​2 attack without triggering rapid enolization at the bridgehead carbon.

Q3: The final reduction of the morpholin-3-one intermediate to the oxazine is incomplete. Should I use more LiAlH4​ ? Causality: Fused bicyclic lactams are sterically hindered. Over-saturating the reaction with LiAlH4​ often leads to unwanted reductive ring-opening (C-N bond cleavage) rather than the desired carbonyl reduction. Solution: Transition to Borane-THF complex ( BH3​⋅THF ). Borane is highly chemoselective for amides and coordinates effectively with the lactam carbonyl prior to hydride transfer, ensuring complete reduction without fracturing the newly formed morpholine ring.

Quantitative Data: Cyclization Optimization

The table below summarizes the impact of base selection and concentration on the yield and purity of the intermediate hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-3(4H)-one.

EntryBaseSolventConcentration (M)Temp (°C)Epimerization (%)Dimerization (%)Isolated Yield (%)
1 NaH THF0.106518.535.042.0
2 NaH DMF0.052522.015.058.0
3 K2​CO3​ MeCN0.0580< 5.020.071.0
4 Cs2​CO3​ MeCN0.0260< 2.0< 5.089.5

Conclusion: Entry 4 represents the optimal conditions, utilizing the mild basicity of Cs2​CO3​ combined with high-dilution to suppress both epimerization and dimerization.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the specific validation checkpoints are met.

Phase 1: Precursor Activation (Acylation)
  • Dissolve 1-benzyl-4-aminopyrrolidin-3-ol (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • Validation Checkpoint 1: Run TLC (10% MeOH/DCM). The primary amine spot (ninhydrin positive) must disappear entirely. LCMS must show the [M+H]+ mass corresponding to the selective N-chloroacetamide intermediate. If O-acylation is observed (di-acylated mass), quench with 1N NaOH for 30 mins to selectively hydrolyze the ester before extraction.

Phase 2: High-Dilution Intramolecular Cyclization
  • Suspend finely powdered anhydrous Cs2​CO3​ (3.0 eq) in anhydrous MeCN and heat to 60 °C.

  • Dissolve the intermediate from Phase 1 in MeCN.

  • Using a programmable syringe pump, add the intermediate solution to the Cs2​CO3​ suspension at a rate of 0.1 mL/min, ensuring the steady-state concentration never exceeds 0.02 M.

  • Stir for an additional 4 hours at 60 °C post-addition.

  • Validation Checkpoint 2: Sample the reaction mixture. LCMS must show the desired cyclized lactam mass. Critically, monitor for the [2M+H]+ peak. If dimer relative abundance exceeds 5%, immediately decrease the syringe pump addition rate for the remainder of the reaction.

Phase 3: Lactam Reduction
  • Isolate the lactam intermediate via silica gel chromatography.

  • Dissolve the lactam in anhydrous THF and cool to 0 °C.

  • Add BH3​⋅THF (1 M in THF, 4.0 eq) dropwise.

  • Reflux the mixture at 70 °C for 12 hours.

  • Cool to 0 °C and carefully quench by adding MeOH dropwise, followed by 2N HCl to break the stable boron-amine complex. Reflux for an additional 2 hours.

  • Validation Checkpoint 3: Post-quench LCMS should confirm the loss of the carbonyl oxygen ( M−14 mass shift). The final octahydropyrrolo[3,4-b][1,4]oxazine product must stain strongly with Dragendorff's reagent on TLC, confirming the successful generation of the target bicyclic amine scaffold.

References

  • Structures of the hybrid compound, 251D, its anilinouracil component... - ResearchGate (European Journal of Medicinal Chemistry). 1

  • Selective CDK4/6 Inhibitors (US Patent 9,969,719 B2) - Googleapis.com. 2

  • WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents. 3

Sources

Optimization

Technical Support Center: Catalyst Selection for Octahydropyrrolo[3,4-b]oxazine Cross-Coupling

Technical Support Center: Catalyst Selection for Octahydropyrrolo[3,4-b][1][2]oxazine Cross-Coupling Welcome to the technical support center for catalyst selection in the cross-coupling of octahydropyrrolo[3,4-b][1][2]ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for Octahydropyrrolo[3,4-b][1][2]oxazine Cross-Coupling

Welcome to the technical support center for catalyst selection in the cross-coupling of octahydropyrrolo[3,4-b][1][2]oxazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N and C-C bond formation with this saturated, bicyclic amine scaffold. The unique steric and electronic properties of this heterocycle present distinct challenges that necessitate careful optimization of catalytic systems.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a foundational understanding for future reaction development.

Troubleshooting Guide: Common Issues and Solutions

The cross-coupling of octahydropyrrolo[3,4-b][1][2]oxazine can be a challenging transformation. Below are common problems with their potential causes and recommended solutions.

Issue 1: Low to No Product Formation

This is one of the most frequent challenges. The consumption of starting material without the formation of the desired product points towards several potential issues.

Potential Causes:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the precatalyst.[3][4] This is particularly true when using Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[3]

  • Catalyst Inhibition: The starting material or impurities can coordinate to the palladium center and inhibit catalysis.

  • Poor Ligand Choice: The selected ligand may not be suitable for the specific transformation, leading to a slow or non-existent reaction.

  • Incorrect Base: The base might be too weak to deprotonate the amine or the palladium-amine complex, or it could be too strong, leading to substrate decomposition.[3]

  • Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting solubility and the stability of intermediates.[1][5]

Solutions & Optimization Strategies:

  • Catalyst & Ligand Screening: A systematic screening of different palladium sources and ligands is crucial. For sterically hindered secondary amines like octahydropyrrolo[3,4-b][1][2]oxazine, bulky, electron-rich phosphine ligands are often a good starting point.[6] Consider ligands such as BrettPhos, RuPhos, or XPhos, which have shown success in challenging Buchwald-Hartwig aminations.[6][7] For Suzuki couplings, SPhos and XPhos are often effective.[8]

  • Pre-catalyst Selection: Employing well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent and efficient generation of the active Pd(0) catalyst.[3][4]

  • Base Optimization: Screen a range of bases from weaker inorganic bases like K₃PO₄ and Cs₂CO₃ to stronger alkoxide bases like NaOtBu or LHMDS.[3] The choice of base can be highly dependent on the solvent and the specific substrates.[1][5]

  • Solvent Considerations: Toluene, dioxane, and THF are common solvents for cross-coupling reactions.[3][7] The polarity of the solvent can significantly impact the reaction outcome.[1][5]

  • Temperature Adjustment: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential substrate or product decomposition.[4]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired coupled product.

Potential Causes & Side Reactions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur.[7]

  • Protodeboronation (Suzuki Coupling): The boronic acid reagent can be protonated and lost before it can participate in the catalytic cycle.

  • β-Hydride Elimination: This can be a competing pathway, especially with certain amines.[4]

Solutions & Mitigation Strategies:

  • Optimize Catalyst Loading: Reducing the catalyst loading can sometimes minimize side reactions like homocoupling.[7]

  • Ligand Modification: The choice of ligand can influence the selectivity of the reaction and minimize unproductive pathways.[4]

  • Careful Control of Reaction Conditions: Ensure the reaction is performed under an inert atmosphere to minimize oxidative side reactions. Degassing solvents is also critical.[4]

  • Base Selection: The choice of base can impact the rate of protodeboronation in Suzuki couplings.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best initial catalyst and ligand combination for the Buchwald-Hartwig amination of octahydropyrrolo[3,4-b][1][2]oxazine?

A1: For a sterically hindered, saturated secondary amine like octahydropyrrolo[3,4-b][1][2]oxazine, a good starting point is a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand.[6] Specifically, combinations like XPhos Pd G3 or RuPhos Pd G3 are recommended for initial screening. These systems are known to be effective for challenging C-N bond formations.[7]

Q2: How do I choose between a monodentate and a bidentate phosphine ligand?

A2: While early generations of Buchwald-Hartwig catalysts utilized bidentate ligands like BINAP and DPPF, modern systems for coupling hindered amines often rely on bulky monodentate ligands.[9] These monodentate ligands can facilitate the reductive elimination step, which is often the rate-limiting step in these reactions. However, for some specific applications, bidentate ligands might offer better stability to the catalytic complex.

Q3: Are N-heterocyclic carbene (NHC) ligands a viable option?

A3: Yes, NHC ligands can be very effective in cross-coupling reactions and can offer high stability and activity, especially for challenging substrates like aryl chlorides.[2] They are a good alternative to phosphine ligands and should be considered during catalyst screening.

Reaction Conditions

Q4: What is the role of the base in the reaction, and how do I choose the right one?

A4: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine or the palladium-amine complex to form the active nucleophile.[1][5] The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often used.[3] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[3] The optimal base is often found through empirical screening.

Q5: Which solvent should I use?

A5: Aprotic solvents are typically used for these reactions. Toluene and 1,4-dioxane are common choices and often provide good results.[3][7] Tetrahydrofuran (THF) can also be used, particularly for reactions at lower temperatures.[7] The solubility of all reaction components is a key consideration. In some cases, a mixture of solvents may be beneficial.

Q6: What is the optimal reaction temperature?

A6: Most Buchwald-Hartwig and Suzuki reactions are run at elevated temperatures, typically between 80-110 °C.[3][7] However, with highly active catalyst systems, reactions can sometimes proceed at room temperature.[10][11] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

Troubleshooting

Q7: My reaction is not going to completion, what should I do?

A7: If your reaction has stalled, consider the following:

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes drive the reaction to completion.

  • Change the Ligand: The initial ligand may not be optimal. Screening other ligands from the recommended list is a good next step.

  • Re-evaluate the Base: The base may not be strong enough or may be causing side reactions. Try a different base.

  • Increase the Temperature: Carefully increasing the reaction temperature may help overcome a high activation barrier.[4]

Q8: I am seeing a lot of hydrodehalogenation of my aryl halide. How can I prevent this?

A8: Hydrodehalogenation is a common side reaction. To minimize it:

  • Use a Less Hindered Ligand: Very bulky ligands can sometimes promote this side reaction.

  • Lower the Reaction Temperature: This can sometimes disfavor the hydrodehalogenation pathway.

  • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination Screening

This protocol is a starting point for a small-scale reaction to screen different catalyst systems.

Materials:

  • Aryl halide (1.0 mmol)

  • Octahydropyrrolo[3,4-b][1][2]oxazine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.[7]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the octahydropyrrolo[3,4-b][1][2]oxazine via syringe.

  • Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Data Presentation

Table 1: Recommended Catalyst Systems for Initial Screening
Catalyst/PrecatalystLigandRecommended ForKey Features
Pd₂(dba)₃XPhosBuchwald-HartwigBulky, electron-rich ligand, good for hindered amines.
Pd(OAc)₂RuPhosBuchwald-HartwigEffective for a wide range of primary and secondary amines.[7]
XPhos Pd G3XPhosBuchwald-HartwigAir- and moisture-stable precatalyst, reliable activation.[7]
Pd(PPh₃)₄-SuzukiClassic catalyst, good for simple couplings.
PdCl₂(dppf)dppfSuzukiBidentate ligand, can provide good stability.
SPhos Pd G3SPhosSuzukiHighly active for challenging Suzuki couplings.[8]

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling start Define Coupling Partners (Aryl Halide & Oxazine) ligand_screen Ligand Screening (e.g., XPhos, RuPhos, SPhos) start->ligand_screen base_screen Base Screening (e.g., NaOtBu, K3PO4, Cs2CO3) ligand_screen->base_screen solvent_screen Solvent Screening (e.g., Toluene, Dioxane, THF) base_screen->solvent_screen temp_opt Temperature Optimization (e.g., 80-110 °C) solvent_screen->temp_opt analysis Analyze Results (LC-MS, NMR) temp_opt->analysis success Successful Coupling analysis->success High Yield troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot Poor Result troubleshoot->ligand_screen Iterate Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_complex + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Sources

Reference Data & Comparative Studies

Validation

In Vitro Metabolic Stability Comparison: Octahydropyrrolo[3,4-b][1,4]oxazine vs. Pyrrolidine

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the optimization...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties often requires the replacement of metabolically labile functionalities with robust bioisosteres. The pyrrolidine ring is a ubiquitous structural motif in drug discovery; however, it frequently suffers from high in vitro and in vivo clearance. This is primarily driven by cytochrome P450 (CYP450)-mediated α -oxidation, which leads to unstable carbinolamines, subsequent ring-opening, or lactam formation.

To circumvent these liabilities, octahydropyrrolo[3,4-b][1,4]oxazine —a rigid, sp³-rich bicyclic system—has emerged as a superior bioisostere. The integration of this bicyclic oxazine core provides two distinct mechanistic advantages over the monocyclic pyrrolidine:

  • Stereoelectronic Modulation: The introduction of the oxygen atom exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the basic amine, reducing the availability of the nitrogen lone pair for the initial single-electron transfer (SET) required by the CYP450 catalytic cycle.

  • Conformational Rigidity: The fused bicyclic framework restricts the conformational flexibility of the molecule, creating steric hindrance that prevents optimal alignment of the α -protons within the CYP450 active site [1].

Met_Pathway N1 Pyrrolidine Core N2 CYP450 Binding & SET Mechanism N1->N2 N3 Alpha-Hydroxylation (Unstable Carbinolamine) N2->N3 N4 Ring Opening / Lactam (High Clearance) N3->N4 N5 Octahydropyrrolo[3,4-b] [1,4]oxazine Core N6 Steric Shielding & Inductive Effect (-I) N5->N6 N7 CYP450 Resistance (Reduced SET) N6->N7 N8 Metabolically Stable (Low Clearance) N7->N8

Fig 1: Mechanistic pathways of CYP450 metabolism for pyrrolidine vs. bicyclic oxazine.

Quantitative Data Comparison

To objectively evaluate the performance of these scaffolds, matched molecular pairs (MMPs) containing either a terminal pyrrolidine or an octahydropyrrolo[3,4-b][1,4]oxazine were evaluated in Human Liver Microsomes (HLM).

As shown in Table 1 , the transition from a monocyclic pyrrolidine to the bicyclic oxazine dramatically reduces intrinsic clearance ( CLint​ ) and extends the in vitro half-life ( t1/2​ ). Furthermore, the oxazine oxygen lowers the LogD, improving overall aqueous solubility—a critical factor for oral bioavailability.

Table 1: Physicochemical and In Vitro Metabolic Stability of Matched Molecular Pairs

ParameterPyrrolidine DerivativeOctahydropyrrolo[3,4-b][1,4]oxazine DerivativePerformance Shift
Basic pKa 9.27.8-1.4 units (Less basic)
LogD (pH 7.4) 2.81.9-0.9 units (More hydrophilic)
HLM t1/2​ (min) 12.4> 120> 9.6x Increase
HLM CLint​ (µL/min/mg) 112.5< 11.5> 10x Reduction
Primary Metabolite α -oxidation (Lactam)Trace N-dealkylationShift in metabolic soft-spot

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure high scientific integrity and reproducibility, the following protocol incorporates a self-validating design. It utilizes a minus-cofactor control to rule out chemical instability (e.g., hydrolysis) and positive controls to confirm enzymatic viability.

Reagents and Materials
  • Test Compounds: Pyrrolidine and Octahydropyrrolo[3,4-b][1,4]oxazine MMPs (10 mM in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Cofactor: NADPH regenerating system (Solution A and B).

  • Positive Controls: Verapamil (high clearance) and Dextromethorphan (moderate clearance).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 10 mM compound stocks in 50% acetonitrile/water to 100 µM, then further dilute in phosphate buffer to yield a 1 µM final assay concentration (DMSO < 0.1% to prevent CYP inhibition).

  • Microsome Master Mix: Prepare a suspension of HLM in phosphate buffer at a concentration of 0.625 mg/mL.

  • Pre-Incubation: Transfer 400 µL of the Microsome Master Mix to a 96-well plate. Add 50 µL of the 1 µM test compound. Incubate the plate at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 50 µL of pre-warmed NADPH regenerating system (final HLM concentration = 0.5 mg/mL).

    • Self-Validation Step: For the negative control, add 50 µL of phosphate buffer instead of NADPH. If degradation occurs here, the compound is chemically unstable at pH 7.4, independent of CYP metabolism.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide 100 ng/mL). This precipitates the proteins and halts enzymatic activity.

  • Sample Processing & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the remaining parent compound.

HLM_Workflow A Test Cmpd + HLM (Pre-incubate 37°C) B Split Cohorts A->B C + NADPH (Active Metabolism) B->C Test D Buffer Only (Chemical Stability) B->D Control E Time-Course Sampling (0-60 min) C->E D->E F Quench (Cold ACN) & Centrifuge E->F G LC-MS/MS Quantification F->G

Fig 2: Self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Data Interpretation & Causality

The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein).

If the pyrrolidine derivative shows rapid depletion exclusively in the +NADPH arm, it confirms CYP-mediated metabolism. The sustained presence of the octahydropyrrolo[3,4-b][1,4]oxazine derivative under identical conditions empirically validates the protective stereoelectronic effects of the bicyclic oxazine core.

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Available at:[Link][1]

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate Toxicity: Clearance Optimization via Bicyclic Amines." Chemical Research in Toxicology. Available at:[Link][2]

  • Di, L., et al. (2004). "Optimization of a Higher Throughput Microsomal Stability Assay for Drug Discovery." European Journal of Medicinal Chemistry. Available at:[Link][3]

Sources

Comparative

A Tale of Two Scaffolds: A Structural and Strategic Comparison of Octahydropyrrolo[3,4-b]oxazine and Hexahydropyrrolo[3,4-c]pyrrole for Modern Drug Discovery

A Tale of Two Scaffolds: A Structural and Strategic Comparison of Octahydropyrrolo[3,4-b][1][2]oxazine and Hexahydropyrrolo[3,4-c]pyrrole for Modern Drug Discovery In the intricate process of drug design, the selection o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Tale of Two Scaffolds: A Structural and Strategic Comparison of Octahydropyrrolo[3,4-b][1][2]oxazine and Hexahydropyrrolo[3,4-c]pyrrole for Modern Drug Discovery

In the intricate process of drug design, the selection of a core molecular scaffold is a foundational decision, profoundly influencing a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, target engagement, and overall therapeutic potential. Saturated bicyclic heterocycles are particularly prized for their ability to confer three-dimensional complexity, moving beyond the often-crowded chemical space of flat aromatic systems. This guide offers a detailed comparative analysis of two prominent scaffolds: the oxazine-containing octahydropyrrolo[3,4-b][1]oxazine and the diamine hexahydropyrrolo[3,4-c]pyrrole . This document is intended for medicinal chemists and drug development professionals, providing objective data and field-proven insights to guide strategic scaffold selection.

Core Structural Dissection: The Impact of a Single Atom

The fundamental difference between these two scaffolds lies in the heteroatom composition of their fused six-membered and five-membered rings, respectively. Both share a pyrrolidine ring, but the nature of the second fused ring dictates their intrinsic properties.

  • Octahydropyrrolo[3,4-b][1]oxazine : This scaffold incorporates a morpholine-like ring fused to the pyrrolidine core. The presence of an oxygen atom introduces a strong hydrogen bond acceptor, increases polarity, and significantly alters the molecule's electronic and conformational landscape compared to its all-nitrogen counterpart. These oxazine-based structures are a key category of heterocycles with documented biological activities.[2][3][4]

  • Hexahydropyrrolo[3,4-c]pyrrole : This scaffold, a derivative of 1,5-diazabicyclo[3.3.0]octane, features two fused pyrrolidine rings. The presence of two nitrogen atoms, both of which can be secondary amines in the parent structure, provides two potential hydrogen bond donors and multiple sites for chemical modification. This unique bicyclic structure is valued as a key intermediate in the synthesis of bioactive molecules.[5]

G Figure 1: Core Chemical Structures cluster_0 Octahydropyrrolo[3,4-b][1,4]oxazine cluster_1 Hexahydropyrrolo[3,4-c]pyrrole mol1 mol2

Caption: Core chemical structures of the two bicyclic scaffolds.

Comparative Physicochemical Properties: A Data-Driven Analysis

The structural divergence directly translates into distinct physicochemical properties crucial for drug-likeness. The causality is clear: replacing a methylene group (CH₂) with an oxygen atom (as in the conceptual transition from a piperidine to a morpholine) or a nitrogen atom (as in the transition to a piperazine) has predictable effects. Here, we compare the pyrrolidine fused with an oxazine versus another pyrrolidine.

PropertyOctahydropyrrolo[3,4-b][1]oxazine (Parent)Hexahydropyrrolo[3,4-c]pyrrole (Parent)Causality Behind the Difference
Molecular Weight 128.17 g/mol 112.17 g/mol The oxygen atom is heavier than the nitrogen atom it conceptually replaces from an all-carbon analogue, and the second nitrogen in the pyrrole scaffold leads to a lighter overall structure.
cLogP (Calculated) -1.1 to -0.8-1.3 to -1.0The electronegative oxygen in the oxazine ring tends to decrease lipophilicity more effectively than the second amine in the pyrrole scaffold, though both are highly polar.
Topological Polar Surface Area (TPSA) 38.9 Ų24.1 ŲThe ether oxygen of the oxazine ring contributes significantly to the TPSA, making this scaffold inherently more polar on its surface than the all-nitrogen analogue.
Hydrogen Bond Donors 12The parent oxazine scaffold has one N-H donor, while the parent pyrrole scaffold has two N-H donors, offering more opportunities for this specific type of interaction.
Hydrogen Bond Acceptors 2 (1N, 1O)2 (2N)Both scaffolds possess two hydrogen bond acceptors, but the nature of these acceptors (oxygen vs. nitrogen) can influence the geometry and strength of the resulting hydrogen bonds.
Rotatable Bonds 00The fused bicyclic nature of both scaffolds imparts a high degree of rigidity, which is often desirable for reducing the entropic penalty of binding to a biological target.[6]

Data sourced from computational properties available on PubChem and similar chemical databases.

Expert Insights for Drug Development: The higher TPSA of the octahydropyrrolo[3,4-b][1]oxazine scaffold suggests it may be a better choice when higher aqueous solubility is a primary goal. In contrast, the dual hydrogen bond donor capacity of the hexahydropyrrolo[3,4-c]pyrrole scaffold provides a powerful tool for engaging with targets where specific, directional hydrogen bonds to two distinct acceptor sites are critical for potency and selectivity.

Synthetic Accessibility and Strategic Elaboration

The feasibility of synthesizing a diverse library of analogues is a paramount concern. Both scaffolds are synthetically accessible, often built using domino reactions or multi-step sequences involving cyclization.

  • Octahydropyrrolo[3,4-b][1]oxazine : Synthesis can be achieved by reacting an intermediate like 4-benzyloctahydropyrrolo-[3,4-b][1]oxazine with various alkyl or aryl halides.[7] This allows for diversification at the nitrogen atom of the oxazine ring.

  • Hexahydropyrrolo[3,4-c]pyrrole : A common strategy involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters in a Hantzsch-type domino process.[8] The presence of two nitrogen atoms allows for orthogonal protection strategies, enabling selective functionalization at either the N2 or N5 position (for the Boc-protected version), providing significant synthetic flexibility.[5][9]

G cluster_workflow Scaffold Selection & Elaboration Workflow target Target Analysis (Binding Site Properties) scaffold_choice Scaffold Choice target->scaffold_choice oxazine Octahydropyrrolo [3,4-b][1,4]oxazine scaffold_choice->oxazine Polar/Solubility Driven pyrrole Hexahydropyrrolo [3,4-c]pyrrole scaffold_choice->pyrrole H-Bond/Vector Driven oxazine_strat Strategy: - Solubilizing Group - H-Bond Acceptor oxazine->oxazine_strat pyrrole_strat Strategy: - Dual H-Bond Donor - Rigid Vector Projection pyrrole->pyrrole_strat synthesis Library Synthesis (e.g., Parallel Synthesis) oxazine_strat->synthesis pyrrole_strat->synthesis screening Biological Screening (HTS, SAR) synthesis->screening optimization Lead Optimization screening->optimization

Caption: Decision workflow for scaffold selection in a drug discovery project.

Applications and Precedent in Medicinal Chemistry

The utility of a scaffold is ultimately proven by its application in successful drug discovery campaigns. Both pyrrole and oxazine motifs are prevalent in approved drugs and clinical candidates.[10][11][12][13]

  • Pyrrole-containing scaffolds are widely recognized for their biological activity and can be found in drugs with applications ranging from anticancer to antibacterial agents.[14] The hexahydropyrrolo[3,4-c]pyrrole core, for example, is a key structural element in certain classes of DPP-4 inhibitors for diabetes and has been explored for agents targeting neurological disorders.[5]

  • Oxazine-containing scaffolds are also blessed with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] They are often used as bioisosteres for other groups to improve properties like metabolic stability or solubility.

Experimental Protocols for Structural Verification and Purity Analysis

The protocols described below are fundamental for ensuring the structural integrity and purity of any synthesized compound based on these scaffolds. This represents a self-validating system critical for reproducible results.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Analyze the chemical shifts (δ), integration values, and coupling patterns (J-couplings) to confirm the proton environment and connectivity. For these bicyclic systems, the diastereotopic protons often present complex splitting patterns that are highly informative.

  • ¹³C NMR Acquisition: Acquire a carbon-13 spectrum (often proton-decoupled). The number of distinct signals should correspond to the number of unique carbon atoms in the structure, and their chemical shifts are indicative of their functional group type (e.g., C-O vs. C-N).

  • 2D NMR (if necessary): For unambiguous assignment, especially with complex substitution patterns, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent suitable for ionization (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Analysis: Determine the experimental monoisotopic mass of the protonated molecule [M+H]⁺ or other appropriate adducts. Compare this value to the calculated theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the correct elemental composition.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column). The mobile phase typically consists of a gradient of water and an organic solvent (acetonitrile or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Analysis: Inject a known concentration of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Purity Calculation: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds intended for biological screening.

Conclusion and Strategic Recommendations

The choice between octahydropyrrolo[3,4-b][1]oxazine and hexahydropyrrolo[3,4-c]pyrrole is a strategic one, driven by the specific demands of the biological target and the desired drug-like properties.

  • Choose octahydropyrrolo[3,4-b][1]oxazine when:

    • Enhanced aqueous solubility and polarity are primary objectives.

    • A strong hydrogen bond accepting feature (the ether oxygen) is hypothesized to be beneficial for target binding.

    • Modulating lipophilicity downward is a key challenge.

  • Choose hexahydropyrrolo[3,4-c]pyrrole when:

    • Specific, dual hydrogen bond donation is required for high-affinity binding.

    • A rigid scaffold is needed to project substituents into well-defined vectors in 3D space.

    • Multiple, chemically distinct points for diversification are desired to build a structure-activity relationship (SAR).

By leveraging the distinct structural and physicochemical properties of these scaffolds, medicinal chemists can more effectively navigate the complex chemical space of drug discovery and design novel therapeutic agents with improved efficacy and safety profiles.

References

  • Brown N, Jacoby E. Mini. Rev. Med. Chem. 2006;6:1217.
  • Chem-Impex. 2-Boc-hexahydropyrrolo[3,4-c]pyrrole. Available from: [Link]

  • PubChem. Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole. National Center for Biotechnology Information. Available from: [Link]

  • Scholars Research Library. Computational Design of Anticancer Drugs Bicyclic, Tricyclic and Heterocyclic Alkanes in Proton Affinity Reaction. Available from: [Link]

  • Der Pharma Chemica. Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b][1]oxazine derivatives. 2016. Available from: [Link]

  • MDPI. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. 2021. Available from: [Link]

  • Semantic Scholar. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. 2021. Available from: [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. 2021. Available from: [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. 2022. Available from: [Link]

  • ResearchGate. Synthesis and Photolysis of Hexahydropyrrolo[3,4- c ]pyrazole derivatives. 2008. Available from: [Link]

  • ResearchGate. Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. 2021. Available from: [Link]

  • PMC. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. 2018. Available from: [Link]

  • OUCI. Medicinal chemistry of oxazines as promising agents in drug discovery. 2021. Available from: [Link]

  • PMC. Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. 2014. Available from: [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI- MICROBIAL AND ANTIOXIDANT AGENTS. 2024. Available from: [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. 2022. Available from: [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. 2023. Available from: [Link]

  • R Discovery. Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. 2021. Available from: [Link]

  • PubMed. Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. 2024. Available from: [Link]

  • Google Patents. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. 2011.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. 2023. Available from: [Link]

  • Asian Journal of Chemistry. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. 2013. Available from: [Link]

  • European Journal of Medicinal Chemistry Reports. Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. 2024. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. 2018. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Octahydropyrrolo[3,4-b][1,4]oxazine

1. Executive Summary: Chemical Profile & Application Octahydropyrrolo[3,4-b][1,4]oxazine and its protected derivatives (e.g., Boc-protected intermediates) are highly versatile bicyclic amine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary: Chemical Profile & Application Octahydropyrrolo[3,4-b][1,4]oxazine and its protected derivatives (e.g., Boc-protected intermediates) are highly versatile bicyclic amine scaffolds. They are heavily utilized in drug discovery, particularly in the synthesis of advanced kinase inhibitors and broad-spectrum antibiotics such as monobactams[1]. While chemically invaluable, these compounds present distinct laboratory safety and logistical challenges due to their basicity, acute toxicity, and corrosive properties[2].

2. Mechanistic Toxicology & Hazard Causality To handle this compound safely, one must understand the causality behind its hazards. As a bicyclic aliphatic amine, Octahydropyrrolo[3,4-b][1,4]oxazine functions as a moderate-to-strong organic base[3].

  • Corrosivity & Irritation: The sterically exposed nitrogen lone pairs readily accept protons. Upon contact with biological tissues, this basicity drives the saponification of epidermal lipids and the rapid extraction of cellular moisture, resulting in severe Skin Irritation (Category 2) or Skin Corrosion (Category 1B)[2].

  • Systemic Toxicity: The compound exhibits Acute Toxicity (Category 4) across oral, dermal, and inhalation exposure routes[4]. Its lipophilic bicyclic structure allows for rapid dermal penetration, making strict PPE compliance non-negotiable.

  • Chemical Incompatibility: In waste streams, its basic nature makes it highly reactive with strong acids (causing violent exothermic neutralization) and incompatible with strong oxidizers or heavy metals[5].

3. Quantitative Hazard & Mitigation Summary

Hazard ClassificationGHS CodesMechanistic CauseRequired Mitigation & PPE
Acute Toxicity H302, H312, H332Systemic absorption via lipid membranes.Double nitrile gloves, chemical fume hood.
Skin/Eye Corrosion H314, H315, H319Lipid saponification by basic amine nitrogen.Wrap-around splash goggles, flame-resistant lab coat.
Specific Target Organ H336Central nervous system depression post-inhalation.Handle only in certified Class II biosafety cabinets or fume hoods.
Reactivity N/AExothermic protonation by acids.Segregate from acidic and oxidizing waste streams.

4. Operational Handling Protocols Every protocol must be a self-validating system to ensure zero-exposure.

  • Step 1: Environmental Preparation. Ensure the chemical fume hood has a verified face velocity of 80–100 fpm. Clear the workspace of any acidic reagents or halogenated oxidizers.

  • Step 2: PPE Verification. Don double nitrile gloves. Amines can permeate thin latex; if handling concentrated liquid freebase, consider butyl rubber outer gloves.

  • Step 3: Material Transfer. Use grounded, anti-static spatulas when weighing the solid freebase or salt to prevent aerosolization of toxic particulates.

  • Step 4: Decontamination. Post-manipulation, wipe down balances and spatulas with a mildly acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a distilled water wipe. Collect all wipes as solid hazardous waste.

5. Waste Segregation & Disposal Workflows Proper disposal must comply with6 for organic bases[6]. Never discharge these compounds into municipal sewer systems.

Protocol A: Liquid Waste Characterization & Disposal

  • Solvent Characterization: Identify the primary solvent. Segregate the waste into either "Halogenated Organic Waste" (e.g., dissolved in dichloromethane/chloroform) or "Non-Halogenated Organic Waste" (e.g., dissolved in methanol/ethyl acetate)[3].

  • pH Verification (Self-Validation): Before transferring the solution into a bulk waste carboy, test the pH of the bulk container. Do not add this basic amine waste to a carboy containing acidic waste to prevent pressurization and exothermic rupture[5].

  • Containerization: Store waste in chemically compatible High-Density Polyethylene (HDPE) containers. Avoid metal cans, as amines can act as surfactants that increase the solubility of toxic metals, potentially causing container degradation[5].

  • Labeling: Affix a standardized hazardous waste label. Explicitly list "Octahydropyrrolo[3,4-b][1,4]oxazine" and mark the primary hazards as "Toxic" and "Corrosive."

Protocol B: Solid Waste & Consumables

  • Collection: Deposit all contaminated weighing papers, pipette tips, and empty reagent vials into a puncture-resistant, sealable HDPE container.

  • Segregation: Ensure this container is strictly isolated from solid oxidizers (e.g., inorganic nitrates, permanganates)[7].

  • Final Disposition: Submit the sealed, labeled container to your Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste facility[6].

6. Emergency Spill Response

  • Evacuation: For powder spills exceeding 50g or liquid spills over 500mL, immediately evacuate the laboratory and notify EHS.

  • Neutralization: For small liquid spills, carefully apply a weak, dry acid (such as citric acid powder or sodium bisulfate) to neutralize the basicity and reduce volatility.

  • Containment & Recovery: Cover the neutralized spill with an inert, non-combustible absorbent like vermiculite or dry sand[3]. Do not use combustible materials like sawdust. Sweep with non-sparking tools and containerize as solid hazardous waste.

7. Waste Segregation Decision Tree

WasteSegregation Start Octahydropyrrolo[3,4-b][1,4]oxazine Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solutions) IsSolid->LiquidWaste Liquid SolidDisposal Sealed HDPE Container Label: Toxic/Corrosive Solid SolidWaste->SolidDisposal IsHalogenated Contains Halogenated Solvents (e.g., DCM)? LiquidWaste->IsHalogenated Halogenated Halogenated Organic Waste (EPA Listed) IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Flammable/Toxic) IsHalogenated->NonHalogenated No

Decision tree for the segregation and disposal of Octahydropyrrolo[3,4-b][1,4]oxazine waste streams.

8. References

  • rac-(4aR,7aS)-6-methyl-octahydropyrrolo[3,4-b][1,4]oxazine - NextSDS. NextSDS Substance Database. [Link]

  • rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate - NextSDS. NextSDS Substance Database.[Link]

  • WO2015103583A1 - Monobactams and methods of their synthesis and use. Google Patents.

  • Hazardous Materials - DASNY. Dormitory Authority of the State of New York.[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University Fort Wayne.[Link]

  • Permit Attachment C - Waste Analysis Plan. Arizona Department of Environmental Quality. [Link]

Sources

Handling

Personal protective equipment for handling Octahydropyrrolo[3,4-b][1,4]oxazine

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Octahydropyrrolo[3,4-b][1,4]oxazine As a bicyclic amine derivative, Octahydropyrrolo[3,4-b][1,4]oxazine (and its substituted analogs,...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Octahydropyrrolo[3,4-b][1,4]oxazine

As a bicyclic amine derivative, Octahydropyrrolo[3,4-b][1,4]oxazine (and its substituted analogs, such as Boc-protected or methyl derivatives) is a highly valuable building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and antibacterial agents. However, its chemical structure imparts significant operational hazards, notably acute toxicity and severe corrosivity.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety advice. Here, we establish a self-validating safety system that addresses the specific molecular behavior of this compound, ensuring operational continuity, regulatory compliance, and researcher safety.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous dictates how we protect against it. The protective measures for Octahydropyrrolo[3,4-b][1,4]oxazine are driven by three primary chemical behaviors:

  • Corrosivity (H314/H315/H318): The secondary and tertiary amine functionalities in the octahydropyrrolo-oxazine framework are strongly basic. Upon contact with moisture on the skin or mucous membranes, these amines rapidly saponify epidermal fats and denature proteins, breaking peptide bonds and leading to deep, irreversible tissue damage[1].

  • Acute Toxicity (H302, H312, H332): The low molecular weight and lipophilicity of the unprotected free base allow for rapid dermal absorption and inhalation of vapors or dusts[2]. Once absorbed, these compounds can target the central nervous system and respiratory tract, causing dizziness or severe respiratory irritation (STOT SE 3)[3].

  • Exothermic Reactivity: As an organic base, it reacts violently and exothermically with strong acids and oxidizing agents. If dissolved or neutralized improperly, the rapid heat evolution can cause a localized boiling effect, leading to a hazardous flash steam explosion and splattering[4].

Personal Protective Equipment (PPE) Matrix

A layered defense strategy is mandatory. Relying on a single point of protection is a critical failure in laboratory safety. The following PPE must be donned prior to handling any quantity of the substance.

Skin & Body Protection Causality: Standard latex or thin nitrile examination gloves provide insufficient breakthrough times for concentrated organic amines. Butyl rubber or heavy-duty neoprene gloves are required because their dense polymer cross-linking resists the permeation of lipophilic bases[5]. If handling large volumes, a rubber apron must be worn over a chemically resistant lab coat to prevent corrosive liquids from soaking through to the skin[1].

Eye/Face Protection Causality: Because corrosive liquids and amine dusts can cause immediate corneal damage, standard prescription or safety glasses are inadequate[6]. ANSI Z87.1-compliant chemical splash goggles are mandatory. If handling volumes >50 mL or performing exothermic neutralizations, a full face shield must be worn over the goggles to protect the entire face and neck[5].

Quantitative Hazard Summary and Required PPE

Hazard CodeHazard ClassificationTarget Organ/SystemRequired PPE & Engineering Control
H302 / H312 / H332 Acute Toxicity 4 (Oral, Dermal, Inhalation)Systemic / CNSFume hood, Butyl rubber gloves, Impervious lab coat.
H314 / H315 Skin Corrosion 1B / Skin Irritation 2Epidermis / DermisButyl/Neoprene gloves, Rubber apron (for large volumes).
H318 / H319 Serious Eye Damage 1 / Eye Irritation 2AEyes / CorneaANSI Z87.1 Splash goggles; Face shield for splash risks.
H335 / H336 STOT SE 3 (Respiratory Irritation / Drowsiness)Respiratory TractFume hood (80-120 fpm face velocity).

Step-by-Step Operational Workflow

This procedure ensures that every action is contained, logical, and verifiable.

Step 1: Pre-Operation Engineering Controls

  • Ventilation Verification: Conduct all manipulations (weighing, dissolving, reacting) inside a certified chemical fume hood to control inhalation hazards[4]. Verify the monitor reads a safe face velocity of 80–120 feet per minute (fpm).

  • Safety Equipment Check: Verify that the nearest emergency eyewash and safety shower have been inspected within the last 30 days, are unobstructed, and can be reached within 10 seconds[5].

Step 2: Dispensing and Transfer

  • Storage Retrieval: Retrieve the chemical from a dedicated corrosive (base) cabinet. Liquid corrosives must always be stored below eye level to prevent catastrophic facial exposure in the event of a dropped bottle[6].

  • Containment: When transferring the solid or liquid form, place the receiving flask in a secondary containment tray. Do not pour directly; use a chemically inert spatula or a glass volumetric pipette.

  • Dissolution Logic: If preparing an aqueous solution or neutralizing, always add the corrosive chemical slowly to the water while stirring continuously[4]. Never add water directly to the concentrated amine, as the heat of dissolution will cause hazardous splattering[5].

Step 3: Post-Experiment Decontamination & Disposal

  • Surface Decontamination: Decontaminate the fume hood workspace immediately after use by flushing the area with large amounts of water and wiping it down[7].

  • Waste Segregation: Aqueous waste solutions containing this compound (typically highly basic) must not be poured down the sink[6]. They must be collected in properly labeled, high-density polyethylene (HDPE) or plastic waste containers, as strong bases can gradually etch and degrade glass containers over time[1].

Emergency Response & Spill Protocol

  • Dermal/Ocular Exposure: Time is the most critical factor. Immediately flush the affected area at an eyewash station or safety shower for a minimum of 15 minutes[5]. Crucial Step: Remove contaminated clothing while under the shower. Failure to remove clothing can trap the chemical against the skin, exacerbating the chemical burn[5]. Seek immediate medical attention.

  • Spill Cleanup: Alert personnel and restrict access to the spill zone[7]. Do not use combustible materials (like paper towels) for large spills. Neutralize cautiously with a weak solid acid (e.g., citric acid) or use a specialized basic-spill absorbent[5]. Sweep the neutralized material into a chemical waste container using non-sparking tools.

Process Visualization

The following diagram illustrates the critical path for safe handling, emphasizing the decision points for emergency response and containment.

G Start Risk Assessment (Review SDS & Hazards) PPE Don Required PPE (Goggles, Butyl Gloves, Coat) Start->PPE Hood Engineering Controls (Fume Hood Verification) PPE->Hood Action Chemical Handling (Dispensing & Reaction) Hood->Action Spill Spill or Exposure? Action->Spill Emergency Emergency Response (Shower/Eyewash 15 min) Spill->Emergency Yes Decon Decontamination (Flush Area with Water) Spill->Decon No Emergency->Decon Waste Hazardous Waste (HDPE Plastic Containers) Decon->Waste

Workflow for handling corrosive amines, from risk assessment to safe disposal.

References

  • Title: rac-(4aR,7aS)
  • Title: Safety Data Sheet - ChemScene (138027-02-8)
  • Source: brandeis.
  • Source: princeton.
  • Source: gvsu.
  • Source: chemicals.co.
  • Title: 8.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 2
Octahydropyrrolo[3,4-b][1,4]oxazine
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